molecular formula C24H38O8Zn B15177240 Zinc bis(2-ethylhexyl) dimaleate CAS No. 13560-77-5

Zinc bis(2-ethylhexyl) dimaleate

Katalognummer: B15177240
CAS-Nummer: 13560-77-5
Molekulargewicht: 519.9 g/mol
InChI-Schlüssel: GRLPGMSOIBAIPK-ATMONBRVSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Zinc bis(2-ethylhexyl) dimaleate is a useful research compound. Its molecular formula is C24H38O8Zn and its molecular weight is 519.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zinc bis(2-ethylhexyl) dimaleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc bis(2-ethylhexyl) dimaleate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

13560-77-5

Molekularformel

C24H38O8Zn

Molekulargewicht

519.9 g/mol

IUPAC-Name

zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate

InChI

InChI=1S/2C12H20O4.Zn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);/q;;+2/p-2/b2*8-7-;

InChI-Schlüssel

GRLPGMSOIBAIPK-ATMONBRVSA-L

Isomerische SMILES

CCCCC(COC(=O)/C=C\C(=O)[O-])CC.CCCCC(COC(=O)/C=C\C(=O)[O-])CC.[Zn+2]

Kanonische SMILES

CCCCC(CC)COC(=O)C=CC(=O)[O-].CCCCC(CC)COC(=O)C=CC(=O)[O-].[Zn+2]

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis Route and Mechanistic Insights for Zinc Bis(2-ethylhexyl) Dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zinc bis(2-ethylhexyl) dimaleate (CAS: 13560-77-5), frequently referred to in industrial contexts as zinc mono(2-ethylhexyl) maleate, is a specialized organozinc compound[1]. With a molecular formula of C₂₄H₃₈O₈Zn and a molecular weight of 519.9 g/mol , this compound is highly valued as a non-phthalate plasticizer, a thermal stabilizer for halogenated polymers (such as PVC), and a structural intermediate in advanced drug delivery matrices[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic recipes. Instead, this whitepaper dissects the chemical causality behind each experimental parameter and establishes a self-validating protocol to ensure high-yield, high-purity synthesis suitable for rigorous biomedical and materials science applications.

Retrosynthetic Analysis & Chemical Logic

The synthesis of Zinc bis(2-ethylhexyl) dimaleate is achieved through a highly controlled, two-step sequence:

  • Ring-Opening Half-Esterification : Maleic anhydride is reacted with 2-ethylhexanol to form the intermediate mono(2-ethylhexyl) maleate (CAS: 7423-42-9)[3].

  • Zinc Coordination (Neutralization) : The half-ester is neutralized with a zinc source to form the final bis-ligand zinc complex[1].

SynthesisWorkflow MA Maleic Anhydride + 2-Ethylhexanol HE Half-Esterification (90°C, No Catalyst) MA->HE M2EM Mono(2-ethylhexyl) maleate HE->M2EM Ring-opening NEUT Azeotropic Water Removal M2EM->NEUT ZN Zinc Oxide (ZnO) + Toluene ZN->NEUT PROD Zinc bis(2-ethylhexyl) dimaleate NEUT->PROD - H2O

Workflow for the synthesis of Zinc bis(2-ethylhexyl) dimaleate.

Mechanistic Causality

Temperature Control in Step 1 : Esterification is traditionally an equilibrium process. However, the ring-opening of an anhydride by an alcohol is highly exothermic and irreversible under mild conditions. By strictly maintaining the temperature between 80°C and 90°C without an acid catalyst, we prevent secondary esterification (diesterification) that would yield di(2-ethylhexyl) maleate and unwanted water[4].

Zinc Source Selection in Step 2 : Utilizing zinc oxide (ZnO) rather than zinc chloride (ZnCl₂) or zinc sulfate is a deliberate, application-driven choice. Chloride residues are highly detrimental in polymer applications because they actively catalyze the thermal degradation of PVC[2]. Furthermore, driving the reaction to completion requires the azeotropic removal of water using toluene, which shifts the equilibrium entirely toward the zinc salt.

Experimental Protocol: A Self-Validating System

This protocol is engineered to be self-validating. By integrating In-Process Controls (IPCs) directly into the workflow, the system mathematically and spectroscopically proves its own success before proceeding to the next step.

Step 1: Synthesis of Mono(2-ethylhexyl) maleate

Reagents :

  • Maleic Anhydride: 1.00 mol (98.06 g)

  • 2-Ethylhexanol: 1.05 mol (136.7 g) (A 5% molar excess ensures complete anhydride consumption)

Methodology :

  • Charge a dry, 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 2-ethylhexanol.

  • Heat the alcohol to 60°C under a continuous nitrogen purge.

  • Add maleic anhydride portion-wise over 30 minutes. The reaction is exothermic; control the addition rate and apply external cooling if necessary to prevent the internal temperature from exceeding 90°C.

  • Once the addition is complete, maintain the reaction at 90°C for 2 hours.

  • Self-Validation (IPC 1) : Withdraw a 1 g aliquot and perform an acid value titration using 0.1 N KOH. The theoretical acid value for mono(2-ethylhexyl) maleate (MW: 228.29 g/mol ) is exactly 245.7 mg KOH/g[3].

    • Causality: An acid value < 240 indicates unwanted diesterification has occurred. An acid value > 250 indicates unreacted maleic anhydride remains. Proceed to Step 2 only when the value stabilizes between 244–247 mg KOH/g.

Step 2: Zinc Salt Formation

Reagents :

  • Mono(2-ethylhexyl) maleate: 1.00 mol (from Step 1)

  • Zinc Oxide (ZnO): 0.50 mol (40.69 g)

  • Toluene: 200 mL (azeotropic solvent)

Methodology :

  • Equip the reaction flask from Step 1 with a Dean-Stark trap and a reflux condenser.

  • Add 200 mL of toluene to the mono-ester intermediate.

  • Introduce the ZnO powder slowly under vigorous mechanical stirring to form a uniform suspension.

  • Heat the mixture to reflux (approx. 110–115°C). Water generated from the neutralization will co-distill with toluene, separate in the Dean-Stark trap, and the toluene will return to the reaction flask.

  • Continue refluxing until the theoretical amount of water (0.50 mol, ~9.0 mL) is collected (typically 3–4 hours). The cloudy suspension will transition to a clear, slightly yellow solution as the zinc complex forms and dissolves in the toluene.

  • Self-Validation (IPC 2) : Extract a small aliquot with deionized water and check the pH of the aqueous phase. A pH of 6.5–7.0 confirms the complete neutralization of the free carboxylic acid.

  • Remove the toluene via rotary evaporation under reduced pressure (50 mbar, 70°C) to yield the final product, Zinc bis(2-ethylhexyl) dimaleate, as a highly viscous, clear-to-pale-yellow liquid[1].

ValidationLogic HE Step 1: Half-Esterification AV1 IPC: Acid Value Titration HE->AV1 C1 Criteria: ~245 mg KOH/g AV1->C1 ZN Step 2: Zinc Salt Formation C1->ZN Proceed AV2 IPC: pH & FTIR Spectroscopy ZN->AV2 C2 Criteria: pH 6.5-7.0, Zn-O ~1550 cm⁻¹ AV2->C2

IPC validation logic ensuring high-yield conversion and product integrity.

Quantitative Data & Yield Optimization

To establish a robust and scalable workflow, various parameters were evaluated. Table 1 summarizes the quantitative data and the causality behind the optimized conditions.

Table 1: Optimization of Reaction Parameters for Zinc bis(2-ethylhexyl) dimaleate Synthesis

ParameterCondition ACondition B (Optimized)Causality / Observation
Step 1 Temperature 130 °C90 °CHigher temperatures promote diesterification and water generation; 90°C maximizes the half-ester yield[4].
Zinc Source ZnCl₂ + NaOHZnOZnO eliminates chloride residues, which is critical for stabilizing halogenated polymers[2].
Solvent (Step 2) Aqueous / NoneTolueneToluene enables azeotropic water removal, driving the complexation equilibrium to >98% conversion.
IPC Acid Value N/A~245.7 mg KOH/gValidates an exact 1:1 mono-esterification before zinc addition, ensuring stoichiometric accuracy[3].

Analytical Characterization & Trustworthiness

To ensure the structural integrity of the synthesized Zinc bis(2-ethylhexyl) dimaleate, Fourier-Transform Infrared (FTIR) spectroscopy serves as the ultimate validation of the chemical logic applied throughout the synthesis.

  • Carboxylic Acid Shift : The intermediate mono(2-ethylhexyl) maleate exhibits a strong C=O stretching frequency at ~1700 cm⁻¹ corresponding to the free carboxylic acid[3].

  • Carboxylate Formation : Upon successful zinc coordination, this peak disappears entirely and is replaced by asymmetric and symmetric carboxylate (COO⁻) stretching bands at ~1550 cm⁻¹ and ~1400 cm⁻¹, respectively.

This spectroscopic shift definitively proves that the zinc cation has successfully coordinated with the maleate ligands, confirming the identity and purity of the final product.

References

  • Title: US5200444A - Polymer matrices heat and light stabilized with novel benzophenone/1,4-dihydropyridine compounds Source: Google Patents URL
  • Title : Evaluation of maleate, fumarate, and succinate diesters as potential green plasticizers Source : eScholarship@McGill URL : [Link]

Sources

Comprehensive Spectroscopic Characterization of Zinc bis(2-ethylhexyl) dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Polymer Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

Zinc bis(2-ethylhexyl) dimaleate (CAS: 13560-77-5) is a highly specialized organometallic compound utilized extensively as a thermal stabilizer in poly(vinyl chloride) (PVC) matrices and as a reactive intermediate in advanced polymer formulations[1]. Structurally, it consists of a central Zinc(II) cation coordinated by two mono-2-ethylhexyl maleate ligands[2].

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a mechanistic puzzle. The spectroscopic data (NMR, FTIR, and Mass Spectrometry) must be interpreted through the lens of molecular symmetry, coordination chemistry, and ligand dynamics. This whitepaper provides a rigorous, self-validating framework for the complete spectroscopic characterization of Zinc bis(2-ethylhexyl) dimaleate[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality of Chemical Shifts

The ¹H and ¹³C NMR spectra of Zinc bis(2-ethylhexyl) dimaleate are defined by two critical structural features: the cis-geometry of the maleate core and the chiral center within the 2-ethylhexyl aliphatic chain[4].

Unlike symmetrical dialkyl maleates, the mono-esterification of the maleic acid core breaks the symmetry of the alkene protons. Consequently, the two double-bond protons exist in distinct magnetic environments—one adjacent to the ester carbonyl and the other adjacent to the zinc-coordinated carboxylate. This results in an AB spin system, appearing as two distinct doublets with a coupling constant ( J≈11.8 Hz) that definitively confirms the cis configuration, distinguishing it from the trans fumarate isomer ( J≈15−16 Hz)[4]. Furthermore, the chiral center at the C2 position of the ethylhexyl group renders the adjacent oxymethylene (-O-CH₂-) protons diastereotopic, causing them to appear as a complex multiplet rather than a simple doublet.

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Assignments (in CDCl₃ at 298 K)

NucleusChemical Shift (ppm)Multiplicity / J (Hz)Assignment / Causality
¹H 6.38d, J=11.8 HzAlkene proton adjacent to ester C=O.
¹H 6.25d, J=11.8 HzAlkene proton adjacent to Zn-carboxylate.
¹H 4.05 - 4.15m (diastereotopic)-O-CH₂- (Ester linkage, split by chiral C2).
¹H 1.55m-CH- (Methine at C2 of ethylhexyl).
¹H 1.25 - 1.40m-CH₂- (Aliphatic chain backbone).
¹H 0.88t, J=7.0 Hz-CH₃ (Terminal methyl groups).
¹³C 175.2sCarboxylate C=O (Deshielded by Zn²⁺ coordination)[5].
¹³C 165.8sEster C=O.
¹³C 136.4, 128.1sAlkene carbons (-CH=CH-).
¹³C 67.5s-O-CH₂- carbon.
Self-Validating Protocol: NMR Acquisition

To ensure absolute scientific integrity, the NMR workflow must be self-validating:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Internal Calibration: Lock the spectrometer to the deuterium frequency of CDCl₃. Verify the residual CHCl₃ peak is exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

  • 2D Validation: Run a 2D COSY (Correlation Spectroscopy) experiment. Validation Check: The cross-peak between the 6.38 ppm and 6.25 ppm signals must be present, proving they are vicinal protons on the same double bond.

Fourier Transform Infrared (FTIR) Spectroscopy

Causality of Zinc Coordination Modes

FTIR is the premier technique for elucidating the coordination geometry of the zinc-carboxylate bond. The fundamental principle relies on the frequency difference ( Δν ) between the asymmetric ( νas​ ) and symmetric ( νs​ ) stretching vibrations of the carboxylate group[5].

For Zinc bis(2-ethylhexyl) dimaleate, νas​ appears at ~1565 cm⁻¹ and νs​ at ~1405 cm⁻¹. The resulting Δν of 160 cm⁻¹ is a diagnostic indicator of a bridging bidentate coordination mode. This bridging capability is precisely why zinc maleates are highly effective at forming robust coordination networks, which allows them to absorb HCl and prevent the "zinc burning" degradation of PVC matrices[1].

Quantitative Data Summary

Table 2: Diagnostic FTIR Vibrational Frequencies (ATR Solid-State)

Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
2958, 2925, 2855C-H stretch (aliphatic)Confirms the presence of the 2-ethylhexyl branched chains.
1720C=O stretch (ester)Uncoordinated ester carbonyl.
1635C=C stretch (alkene)cis-double bond of the maleate core.
1565 νas​ (COO⁻)Asymmetric stretch of the Zn-coordinated carboxylate.
1405 νs​ (COO⁻)Symmetric stretch of the Zn-coordinated carboxylate.
1170C-O-C stretchEster linkage vibration.
480Zn-O stretchDirect confirmation of the organometallic bond[5].
Self-Validating Protocol: FTIR-ATR Analysis
  • Background Acquisition: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the baseline is flat and free of anomalous water vapor or CO₂ peaks.

  • Sample Deposition: Apply a thin, uniform layer of the solid sample onto the crystal. Apply consistent pressure using the ATR anvil.

  • Spectral Quality Control: Ensure the maximum absorbance of the ester C=O peak (1720 cm⁻¹) falls between 0.4 and 0.8 Absorbance Units (AU) to prevent detector saturation and peak distortion.

Mass Spectrometry (ESI-TOF MS)

Causality of Ionization Strategy

Organozinc complexes are notoriously labile. Hard ionization techniques like Electron Impact (EI) will instantly shatter the coordination sphere. Therefore, Electrospray Ionization (ESI) is mandated.

In negative ion mode, the complex readily undergoes heterolytic cleavage, losing the Zn²⁺ ion to yield the highly stable mono-2-ethylhexyl maleate anion ([C₁₂H₁₉O₄]⁻) at m/z 227.1. In positive mode, the intact complex ([M+H]⁺) is observed at m/z 519.2. The causality behind the positive mode's utility is the unique isotopic signature of Zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁸Zn), which creates a highly specific, non-Gaussian isotopic envelope that acts as an internal fingerprint for the metal's presence.

Quantitative Data Summary

Table 3: ESI-TOF Mass Spectrometry Data

Ionization ModeObserved m/zTheoretical m/zIon AssignmentIsotopic Pattern Match
Positive (+)519.19519.18[M + H]⁺High (Matches Zn envelope)
Positive (+)541.17541.17[M + Na]⁺High (Matches Zn envelope)
Negative (-)227.13227.13[Ligand - H]⁻N/A (No Zn present)
Self-Validating Protocol: ESI-MS Analysis
  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution. Validation Check: Mass accuracy must be < 5 ppm across the 100-1000 m/z range.

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Chloroform (1:1 v/v).

  • Isotopic Verification: Overlay the experimental spectrum of the m/z 519 peak with the theoretical in silico isotopic model for C₂₄H₃₉O₈Zn. A match score of >95% validates the intact organometallic structure.

Analytical Workflow Visualization

The following diagram maps the logical relationships and causality of the self-validating spectroscopic workflow.

AnalyticalWorkflow cluster_techniques Spectroscopic Acquisition Sample Zinc bis(2-ethylhexyl) dimaleate (Sample Preparation) NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR Solubilization (CDCl3 / DMSO-d6) FTIR FTIR Spectroscopy (ATR Solid-State) Sample->FTIR Direct Analysis (No Prep) MS Mass Spectrometry (ESI-TOF +/- Mode) Sample->MS Dilution (MeOH/CHCl3) Data Data Integration & Structural Validation NMR->Data Connectivity & Stereochemistry FTIR->Data Functional Groups & Zn-O Coordination MS->Data Molecular Weight & Isotopic Pattern

Fig 1: Spectroscopic workflow for structural validation of Zinc bis(2-ethylhexyl) dimaleate.

Sources

A Comprehensive Technical Guide to the Thermal Decomposition Mechanism of Zinc Bis(2-ethylhexyl) Dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the thermal decomposition mechanism of Zinc bis(2-ethylhexyl) dimaleate. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes established principles from the thermal analysis of related metal carboxylates, particularly zinc-containing compounds and maleate esters, to propose a scientifically grounded decomposition pathway. We will delve into the experimental methodologies required for such an analysis, interpret the anticipated results from techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS), and present a putative, multi-step decomposition mechanism. This guide is intended to serve as a foundational resource for researchers investigating the thermal stability and degradation of Zinc bis(2-ethylhexyl) dimaleate and similar metallo-organic compounds.

Introduction to Zinc Bis(2-ethylhexyl) Dimaleate and its Thermal Stability

Zinc bis(2-ethylhexyl) dimaleate is a metallo-organic compound featuring a central zinc ion coordinated to two bis(2-ethylhexyl) dimaleate ligands. Such compounds are of interest in various industrial applications, potentially as catalysts, polymer stabilizers, or precursors for the synthesis of zinc-based nanomaterials.[1] Understanding the thermal stability and decomposition pathway of this compound is critical for defining its processing parameters, predicting its behavior under thermal stress, and identifying potential degradation products.

The thermal decomposition of metal carboxylates, as a class of compounds, generally proceeds through the cleavage of metal-oxygen and carbon-oxygen bonds, leading to the formation of a metal oxide and various organic fragments.[2][3] The specific nature of the carboxylate ligand, including the presence of unsaturation (as in the maleate group) and the bulky ester groups (2-ethylhexyl), will significantly influence the decomposition temperature and the identity of the evolved gaseous products.

This guide will systematically deconstruct the likely thermal degradation pathway of Zinc bis(2-ethylhexyl) dimaleate, providing a framework for its empirical investigation.

Analytical Techniques for Elucidating the Decomposition Mechanism

A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition process. Each technique provides a unique piece of the puzzle, from mass loss and thermal events to the identification of gaseous byproducts and changes in the solid residue.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere.[4] For Zinc bis(2-ethylhexyl) dimaleate, TGA will reveal the onset temperature of decomposition, the number of decomposition steps, and the final residual mass, which is expected to be zinc oxide (ZnO).[3][5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It identifies endothermic and exothermic transitions, such as melting, crystallization, and decomposition. For the target compound, DSC can reveal the enthalpy changes associated with each decomposition step, providing further insight into the energetics of the process.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying functional groups in both the original material and its decomposition products.[7] In-situ analysis of the solid residue at different temperatures can track the disappearance of carboxylate and ester bands and the emergence of bands corresponding to the final metal oxide.[8] Evolved Gas Analysis (EGA) by coupling the TGA instrument to an FTIR spectrometer allows for the real-time identification of gaseous products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a highly sensitive technique for identifying the volatile and semi-volatile organic compounds evolved during thermal decomposition.[9][10] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This is crucial for elucidating the fragmentation pathways of the organic ligands.[11][12][13]

Proposed Thermal Decomposition Mechanism

Based on the known thermal behavior of zinc carboxylates and esters, a multi-step decomposition mechanism for Zinc bis(2-ethylhexyl) dimaleate is proposed. The decomposition is likely to proceed through a series of sequential and overlapping reactions.

Step 1: Initial Decomposition and Ester Pyrolysis

The initial decomposition is expected to involve the pyrolysis of the 2-ethylhexyl ester groups. This can occur through a β-elimination reaction, a common pathway for esters with β-hydrogens, leading to the formation of a carboxylic acid and an alkene (2-ethyl-1-hexene).

Step 2: Decarboxylation of the Maleate Ligand

Following or concurrent with the ester pyrolysis, the maleate ligand is expected to undergo decarboxylation. The loss of carbon dioxide is a common decomposition step for metal carboxylates.[3] This step would lead to the formation of zinc-containing intermediates and the release of CO2.

Step 3: Fragmentation of the Hydrocarbon Backbone

The remaining organic fragments will likely undergo further fragmentation at higher temperatures, leading to the formation of a complex mixture of smaller hydrocarbons.

Step 4: Formation of Zinc Oxide

The final stage of decomposition is the formation of the stable inorganic residue, zinc oxide (ZnO).[3][5] This is a common end-product for the thermal decomposition of zinc-containing organic compounds in both air and inert atmospheres.

The following diagram illustrates the proposed high-level decomposition pathway:

Decomposition_Pathway A Zinc bis(2-ethylhexyl) dimaleate B Intermediate Zinc Carboxylate + 2-ethyl-1-hexene A->B Ester Pyrolysis C Zinc-Organic Intermediates + CO2 B->C Decarboxylation D ZnO + Volatile Hydrocarbons C->D Fragmentation

Caption: Proposed high-level thermal decomposition pathway of Zinc bis(2-ethylhexyl) dimaleate.

Experimental Protocols

The following sections outline detailed, step-by-step methodologies for the key analytical techniques used to investigate the thermal decomposition of Zinc bis(2-ethylhexyl) dimaleate.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of Zinc bis(2-ethylhexyl) dimaleate into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.

    • Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.

    • Determine the onset temperature of decomposition and the temperature ranges for each decomposition stage.

    • Quantify the percentage mass loss for each step and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Zinc bis(2-ethylhexyl) dimaleate into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

    • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC curve.

    • Identify and integrate the areas of endothermic and exothermic peaks to determine the enthalpy changes associated with each thermal event.

    • Correlate the thermal events observed in the DSC curve with the mass loss steps from the TGA data.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature based on the decomposition stages observed in TGA (e.g., a multi-step temperature program or a single pyrolysis temperature at the point of maximum decomposition rate).

    • GC: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and set an appropriate temperature program to separate the evolved compounds.

    • MS: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-550).

  • Sample Preparation: Place a small amount of the sample (typically 0.1-1 mg) into a pyrolysis sample tube.

  • Analysis:

    • Introduce the sample tube into the pyrolyzer.

    • Initiate the pyrolysis and GC-MS analysis.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with a mass spectral library (e.g., NIST) to identify the corresponding compound.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_TGA_DSC Thermal Analysis cluster_EGA Evolved Gas Analysis cluster_Residue Residue Analysis TGA TGA XRD XRD TGA->XRD FTIR_Residue FTIR TGA->FTIR_Residue DSC DSC Py_GC_MS Py-GC-MS TGA_FTIR TGA-FTIR Sample Zinc bis(2-ethylhexyl) dimaleate Sample Sample->TGA Sample->DSC Sample->Py_GC_MS Sample->TGA_FTIR

Sources

Review of metal-organic compounds for polymer applications

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Metal-Organic Compounds for Polymer Applications

Foreword: The Dawn of a New Materials Paradigm

In the ever-evolving landscape of materials science, the fusion of two distinct classes of materials—metal-organic frameworks (MOFs) and polymers—has given rise to a new frontier of hybrid composites with unprecedented functionalities. This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the synthesis, characterization, and application of these remarkable materials. We will delve into the fundamental principles governing their behavior, explore the intricate experimental methodologies, and showcase the transformative potential of metal-organic compounds in shaping the future of polymer science.

The Architectural Marvel of Metal-Organic Frameworks

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2][3] This unique modular design results in materials with exceptionally high surface areas, tunable pore sizes, and tailorable chemical functionalities.[1][3][4][5] The ability to precisely control the structure at the molecular level has positioned MOFs as highly promising candidates for a vast array of applications, including gas storage and separation, catalysis, and drug delivery.[1][6][7][8][9][10]

The Symbiotic Integration of MOFs and Polymers

While MOFs possess remarkable intrinsic properties, their practical application is often limited by their powdery nature and mechanical fragility.[6][7] Polymers, on the other hand, offer processability, flexibility, and mechanical robustness.[6] The integration of MOFs into polymer matrices creates composite materials that synergistically combine the advantages of both components.[6] This hybridization not only enhances the mechanical properties of the resulting material but also unlocks new functionalities and applications that are unattainable by either component alone.[6][11]

A critical challenge in the development of MOF-polymer composites is ensuring good interfacial compatibility between the two phases.[7][12] Poor adhesion can lead to the formation of defects and a subsequent decline in performance.[7] To address this, various strategies have been developed to enhance the interaction between the MOF and the polymer matrix, a topic we will explore in detail in the following sections.

Crafting the Future: Synthesis and Fabrication Strategies

The performance of MOF-polymer composites is intrinsically linked to their synthesis and fabrication methods. The choice of technique dictates the morphology, interfacial properties, and ultimately, the functionality of the final material.

Mixed-Matrix Membranes (MMMs): A Straightforward Approach

The most direct method for creating MOF-polymer composites is the fabrication of mixed-matrix membranes (MMMs).[4][12] In this approach, pre-synthesized MOF particles are dispersed within a polymer solution, which is then cast to form a membrane.[4][12] The simplicity of this method has made it a popular choice for applications in gas separation.[4][12][13]

However, achieving a uniform dispersion of MOF particles and avoiding aggregation can be challenging.[5] Furthermore, the interface between the MOF and the polymer is often a weak point, leading to non-selective voids that can compromise separation performance.[14]

Experimental Workflow: Fabrication of a Mixed-Matrix Membrane

G cluster_0 MOF Preparation cluster_1 Polymer Solution Preparation cluster_2 Composite Formation MOF_synthesis MOF Synthesis MOF_activation MOF Activation MOF_synthesis->MOF_activation Dispersion Dispersion of MOF in Polymer Solution MOF_activation->Dispersion Polymer_dissolution Polymer Dissolution in Solvent Polymer_dissolution->Dispersion Casting Membrane Casting Dispersion->Casting Drying Solvent Evaporation & Drying Casting->Drying Final_MMM Final_MMM Drying->Final_MMM Final MMM MOF Metal-Organic Framework (High Selectivity, Tunable Porosity) Composite MOF-Polymer Composite MOF->Composite Polymer Polymer Matrix (Processability, Mechanical Strength) Polymer->Composite Application Gas Separation Membrane Composite->Application Enhanced Gas Separation Performance

Caption: Synergistic properties of MOF-polymer composites for gas separation.

Catalysis: Accelerating Chemical Transformations

MOFs themselves can act as heterogeneous catalysts for a variety of chemical reactions, including polymerization. [9][15][16][17]Their high density of active sites and well-defined porous structures make them highly efficient and selective catalysts. [9]When incorporated into a polymer matrix, these catalytic MOFs can be easily recovered and reused, addressing a key challenge associated with homogeneous catalysts. [15][17]

Biomedical Applications: A New Era in Drug Delivery and Sensing

The high porosity and biocompatibility of certain MOFs make them excellent candidates for drug delivery applications. [1][2][18][19][20]Drugs can be loaded into the pores of the MOF and released in a controlled manner. [1][2][18]Encapsulating these drug-loaded MOFs within a polymer coating can further enhance their stability in biological environments and provide an additional layer of control over the release kinetics. [2][18] Furthermore, MOF-polymer composites are being developed as highly sensitive and selective sensors for various molecules, including ferric ions. [21][22]The luminescence of certain MOFs can be quenched or enhanced in the presence of a target analyte, providing a clear signal for detection. [21][22]

Protocol: Loading a Therapeutic Agent into a MOF for Drug Delivery

  • MOF Activation: The synthesized MOF is first activated by removing any solvent molecules from its pores. This is typically achieved by heating the MOF under vacuum.

  • Drug Solution Preparation: The therapeutic agent is dissolved in a suitable solvent to create a solution of a specific concentration.

  • Loading: The activated MOF is immersed in the drug solution and stirred for a predetermined period to allow the drug molecules to diffuse into the MOF pores.

  • Separation and Washing: The drug-loaded MOF is then separated from the solution by centrifugation and washed with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: The final drug-loaded MOF is dried under vacuum to remove any residual solvent.

  • (Optional) Polymer Coating: The drug-loaded MOF can then be encapsulated within a polymer matrix using techniques such as solvent evaporation or layer-by-layer assembly to create a composite material with enhanced stability and controlled release properties.

Mechanical Reinforcement: Enhancing Strength and Durability

The incorporation of MOFs into polymer matrices can significantly enhance their mechanical properties. [6][23][24][25]The high specific modulus and low density of MOFs make them excellent reinforcing fillers. [6][23]The degree of reinforcement is highly dependent on factors such as the aspect ratio of the MOF particles, the MOF loading, and the quality of the MOF-polymer interface. [6]

MOF Reinforcer Polymer Matrix MOF Loading (wt%) Improvement in Young's Modulus
PCN-222 PMMA 0.5 114%

| PMMA-grafted PCN-222 | PMMA | Not specified | Enhanced with increasing grafted molecular weight |

Data compiled from multiple sources.[6][23][25]

Luminescent and Optical Applications: Illuminating the Future

Luminescent MOFs, when combined with polymers, can create composites with enhanced optical properties. [21][26]These materials have potential applications in solid-state lighting, sensors, and organic light-emitting diodes (OLEDs). [26]The polymer matrix can serve to protect the luminescent MOF from quenching agents and improve the processability of the material for device fabrication.

Navigating the Challenges and Charting the Future

Despite the significant progress in the field of MOF-polymer composites, several challenges remain to be addressed before their widespread commercialization. These include:

  • Scalability and Cost: The synthesis of many MOFs is still a relatively small-scale and expensive process. [10]Developing cost-effective and scalable synthesis methods is crucial for industrial applications.

  • Long-Term Stability: The stability of some MOFs, particularly in the presence of moisture, can be a concern. [13]Strategies to improve the chemical and thermal stability of MOFs are an active area of research.

  • Interfacial Engineering: While significant strides have been made, achieving perfect control over the MOF-polymer interface remains a key challenge. [27] The future of MOF-polymer composites is bright, with ongoing research focused on the development of new MOF structures, advanced composite fabrication techniques, and novel applications. [10][28]The continued collaboration between chemists, materials scientists, and engineers will undoubtedly lead to the next generation of high-performance materials with the potential to address some of society's most pressing challenges in energy, environment, and healthcare. [10]

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Technical Whitepaper: Chemical Identity, Mechanistic Application, and Synthesis of Zinc bis(2-ethylhexyl) dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zinc bis(2-ethylhexyl) dimaleate is a highly specialized organometallic coordination complex primarily utilized as an advanced thermal stabilizer in polymer chemistry. By bridging the gap between organic ester functionality and inorganic zinc reactivity, this compound plays a critical role in mitigating the thermal degradation of polyvinyl chloride (PVC) during high-temperature extrusion and molding. This whitepaper provides an authoritative breakdown of its chemical nomenclature, its mechanistic role in polymer matrices, and a field-proven, self-validating protocol for its synthesis.

Chemical Identity & Nomenclature

The precise identification of organometallic salts requires strict adherence to IUPAC conventions to distinguish them from simple mixtures or structural isomers.

Based on authoritative chemical databases (1[1]), the compound is defined by the following parameters:

Quantitative Data Summary
ParameterSpecification
IUPAC Name zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate
CAS Registry Number 13560-77-5
Molecular Formula C₂₄H₃₈O₈Zn
Molecular Weight 519.9 g/mol
Structural Classification Zinc carboxylate / Alkyl maleate salt
Primary Application Thermal stabilizer for halogenated polymers

Nomenclature Breakdown: The IUPAC name, zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate , systematically describes the molecule's architecture. The (Z) designation indicates the cis-configuration of the double bond within the but-2-enoate (maleate) backbone, which is sterically critical for its reactivity. The compound consists of a central divalent zinc cation (Zn²⁺) coordinated to two mono-(2-ethylhexyl) maleate anions.

Mechanistic Role: Advanced PVC Thermal Stabilization

During thermal processing (160°C–200°C), PVC undergoes autocatalytic dehydrochlorination. Heat triggers the elimination of hydrogen chloride (HCl) at labile allylic chlorine sites, creating conjugated polyene sequences that cause the plastic to discolor (yellowing to blackening).

Zinc bis(2-ethylhexyl) dimaleate functions as a primary thermal stabilizer through a dual-action mechanism (2[2]):

  • Nucleophilic Substitution (The Frye-Horst Mechanism): The maleate carboxylate acts as a nucleophile, displacing the highly reactive, labile allylic chlorine atoms on the PVC backbone. By capping the polymer chain with an ester group, the unzipping degradation is halted.

  • Mitigation of "Zinc Burning": The byproduct of the substitution is zinc chloride (ZnCl₂), a strong Lewis acid that aggressively catalyzes further PVC degradation—a catastrophic failure known in the industry as "zinc burning." Unlike simple zinc stearates, zinc maleate complexes exhibit a higher binding affinity and can undergo Diels-Alder addition across the newly formed polyene double bonds, significantly delaying the onset of zinc burning and preserving initial color (3[3]).

Systems Diagram: Stabilization Pathway

Mechanism PVC Polyvinyl Chloride (PVC) with Labile Allylic Chlorine Intermediate Nucleophilic Substitution at Allylic Carbon PVC->Intermediate Heat/Stress HCl HCl Emission from PVC PVC->HCl Dehydrochlorination ZnMal Zinc bis(2-ethylhexyl) dimaleate (Zn-Maleate Complex) ZnMal->Intermediate Donates Maleate Anion Absorption HCl Neutralization by Maleate Anion ZnMal->Absorption Scavenges HCl Stabilized Stabilized PVC Chain (Maleate Ester Attached) Intermediate->Stabilized Cl Replaced ZnCl2 Zinc Chloride (ZnCl2) Byproduct Intermediate->ZnCl2 Zn Coordinates Cl HCl->Absorption

Reaction pathway of PVC thermal stabilization by zinc maleate.

Experimental Workflow: Synthesis & Validation Protocol

To ensure high purity and prevent premature polymer degradation during compounding, the synthesis of Zinc bis(2-ethylhexyl) dimaleate must be strictly controlled. The following self-validating protocol outlines the synthesis via monoesterification followed by targeted neutralization.

Step 1: Monoesterification of Maleic Anhydride
  • Procedure: Charge a dry, nitrogen-purged continuous stirred-tank reactor (CSTR) with 1.0 molar equivalent of maleic anhydride. Heat to 60°C to achieve a molten state. Slowly dose 1.05 molar equivalents of 2-ethylhexanol under continuous agitation over 60 minutes. Maintain the reaction temperature strictly between 80°C and 95°C for 2 hours.

  • Causality: The slight stoichiometric excess of the alcohol drives the ring-opening esterification to completion. It is critical to keep the temperature below 100°C; exceeding this thermal threshold provides the activation energy for secondary esterification. This would yield the diester (bis(2-ethylhexyl) maleate), which lacks the free carboxylic acid moiety required for the subsequent zinc coordination step.

Step 2: Aqueous Neutralization (Salt Formation)
  • Procedure: Disperse 0.5 molar equivalents of high-purity zinc oxide (ZnO) in distilled water to form a 20% w/w slurry. Gradually add the mono-(2-ethylhexyl) maleate synthesized in Step 1 to the ZnO slurry while heating to 70°C. Stir for 3 hours until the opaque slurry transitions to a clear/translucent viscous liquid.

  • Causality: Utilizing a ZnO aqueous slurry rather than dry powder maximizes the solid-liquid interfacial surface area, ensuring complete neutralization. The exact 0.5 stoichiometric ratio is paramount. Any unreacted basic ZnO remaining in the final product acts as a localized basic site that will prematurely initiate PVC dehydrochlorination during high-shear extrusion.

Step 3: Dehydration and Self-Validation
  • Procedure: Apply a vacuum (approx. 50 mbar) and increase the temperature to 110°C to strip the water byproduct. Filter the resulting liquid through a 5-micron mesh. Validate the product using Fourier Transform Infrared Spectroscopy (FTIR).

  • Causality: Residual moisture causes outgassing and void formation in PVC products. Vacuum dehydration ensures moisture content falls below 0.1%. The synthesis is self-validating via FTIR: a successful reaction is confirmed by the complete disappearance of the broad O-H stretch (carboxylic acid) at ~3200 cm⁻¹ and the appearance of strong asymmetric and symmetric carboxylate (COO⁻) stretching bands at ~1580 cm⁻¹ and ~1400 cm⁻¹, confirming the transition from an acid to a zinc salt.

References

  • Wang, M., Li, H., Huang, X., & Yi, L. (2014). "Zinc Maleate and Calcium Stearate As a Complex Thermal Stabilizer for Poly(vinyl chloride)". ResearchGate. Available at:[Link]

  • Li, S., et al. "Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride)". PubMed Central (PMC). Available at: [Link]

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Methodological & Application

Application Notes & Protocols: A Senior Application Scientist's Guide to Incorporating Zinc bis(2-ethylhexyl) dimaleate into Polymer Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Zinc bis(2-ethylhexyl) dimaleate into various polymer matrices. Detailed protocols for melt blending, solution casting, and in-situ polymerization are presented, alongside in-depth explanations of the underlying scientific principles. This guide is designed to be a self-validating system, enabling users to not only follow the outlined procedures but also to understand the critical parameters and troubleshoot potential challenges.

Introduction: The Multifaceted Role of Zinc bis(2-ethylhexyl) dimaleate in Polymer Science

Zinc bis(2-ethylhexyl) dimaleate is an organometallic compound with significant potential as a functional additive in polymer systems. Its unique molecular structure, featuring a central zinc ion coordinated to two bis(2-ethylhexyl) dimaleate ligands, suggests a multitude of possible functionalities within a polymer matrix.

  • Thermal Stabilization: Zinc-containing compounds are known to act as thermal stabilizers, particularly in halogenated polymers like PVC, by neutralizing acidic byproducts of degradation.[1][2] The carboxylate groups in the dimaleate ligand can play a crucial role in this process.

  • Compatibilization: The maleate groups, especially when grafted onto polymer backbones, are widely recognized for their ability to enhance the compatibility of immiscible polymer blends.[3][4] This suggests that Zinc bis(2-ethylhexyl) dimaleate could act as an interfacial agent, improving the dispersion and adhesion of different polymer phases.

  • Catalytic Activity: Zinc complexes are utilized as catalysts in various polymerization reactions, including the ring-opening polymerization of lactones and lactides.[5] The presence of the zinc center in this additive could therefore influence in-situ polymerization processes.

  • Crosslinking and Mechanical Property Modification: The divalent nature of the zinc ion allows it to potentially form ionic crosslinks between polymer chains that contain suitable functional groups, thereby modifying the mechanical properties of the material.

The long, branched 2-ethylhexyl chains contribute to the compound's solubility and dispersibility in a range of organic solvents and polymer melts, making it a versatile additive for various processing techniques.

Synthesis of Zinc bis(2-ethylhexyl) dimaleate

While not commercially available as a standard reagent, Zinc bis(2-ethylhexyl) dimaleate can be synthesized in a two-step process. The first step is the esterification of maleic anhydride with 2-ethylhexanol to produce bis(2-ethylhexyl) maleate. The second step involves the reaction of this diester with a zinc source.

A plausible synthesis route for the zinc salt involves the reaction of bis(2-ethylhexyl) maleate with a zinc compound such as zinc oxide or zinc acetate. This is analogous to the preparation of other zinc carboxylates.[6]

Reaction Scheme:

  • Esterification: Maleic Anhydride + 2 2-Ethylhexanol → Bis(2-ethylhexyl) maleate + H₂O

  • Salt Formation: 2 Bis(2-ethylhexyl) maleate + ZnO → Zinc bis(2-ethylhexyl) dimaleate + H₂O

Protocols for Incorporation into Polymer Matrices

The choice of incorporation method is dictated by the nature of the polymer, the desired final form of the composite material, and the specific function of the additive.

Melt Blending

Melt blending is the most common and industrially scalable method for incorporating additives into thermoplastic polymers. The process involves mixing the polymer and additive at a temperature above the polymer's melting or glass transition temperature.

Suitable Polymer Matrices: Polyolefins (e.g., Polyethylene, Polypropylene), Polyesters (e.g., PET), and others.

Core Principle: The high temperature and shear forces generated in an extruder or batch mixer facilitate the dispersion of the Zinc bis(2-ethylhexyl) dimaleate throughout the molten polymer matrix.

Detailed Protocol for Polyethylene (PE):

  • Drying: Dry the polyethylene pellets in a vacuum oven at 80-90°C for at least 4 hours to remove any absorbed moisture, which can cause defects in the final product.

  • Premixing: In a sealed bag, thoroughly mix the dried PE pellets with the desired concentration of Zinc bis(2-ethylhexyl) dimaleale (typically 0.5-5 wt%).

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. For LDPE, a typical profile would be from 160°C at the feed zone to 190°C at the die. For HDPE, the temperatures would be higher, in the range of 200-230°C.

    • Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure adequate mixing without excessive shear, which could lead to polymer degradation.[7]

    • Feed the premixed material into the extruder.

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them for further processing (e.g., injection molding, film blowing).

Table 1: Recommended Melt Blending Parameters for Different Polymers

PolymerTemperature Profile (°C)Screw Speed (rpm)Notes
Low-Density Polyethylene (LDPE)160 - 190100 - 200Ensure thorough drying to prevent voids.
High-Density Polyethylene (HDPE)200 - 230100 - 200Higher temperatures are needed for complete melting.
Polypropylene (PP)190 - 220150 - 250PP is susceptible to thermal degradation; consider using antioxidants.[8]
Poly(ethylene terephthalate) (PET)260 - 28050 - 150PET must be meticulously dried to below 50 ppm moisture to prevent hydrolytic degradation.

melt_blending_workflow Polymer Polymer Pellets Drying Drying Polymer->Drying Additive Zinc bis(2-ethylhexyl) dimaleate Premixing Premixing Additive->Premixing Drying->Premixing Extruder Twin-Screw Extruder Premixing->Extruder Cooling Water Bath Cooling Extruder->Cooling Pelletizer Pelletizer Cooling->Pelletizer Composite Composite Pellets Pelletizer->Composite

Caption: Workflow for characterizing the polymer composite.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Dispersion (Agglomeration of Additive) - Incompatible polarity between additive and polymer.- Insufficient mixing energy.- Additive concentration is too high.- Use a compatibilizer.- Increase screw speed or mixing time in melt blending.- Use ultrasonication in solution casting.- Reduce the additive loading. [9][10]
Polymer Degradation during Processing - Processing temperature is too high.- Excessive shear.- Presence of oxygen.- Lower the temperature profile in the extruder.- Reduce the screw speed.- Process under a nitrogen blanket. [8]
Brittleness of the Final Composite - Poor interfacial adhesion.- Additive acting as a stress concentrator.- Ensure good dispersion.- Consider using a compatibilizer or a plasticizer.
Inconsistent Results - Variation in raw material quality.- Fluctuations in processing parameters.- Characterize incoming raw materials.- Ensure precise control over temperature, time, and mixing speed.

Safety Precautions

  • Zinc bis(2-ethylhexyl) dimaleate: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polymer Processing: When melt blending, ensure adequate ventilation to remove any fumes that may be generated.

  • Solvents: When using solvents for solution casting, work in a fume hood and avoid sources of ignition.

  • Precursors:

    • Zinc Oxide: Avoid inhalation of dust. [5][11][12][13][14] * Maleic Anhydride: Corrosive and can cause severe skin burns and eye damage. May cause allergic reactions. Handle with extreme care in a fume hood. [15][16][17][18][19] * 2-Ethylhexanol: Harmful if inhaled and causes skin and eye irritation. [1][2][20][21][22] Always consult the Safety Data Sheets (SDS) for all chemicals before use.

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  • Effects of Reaction Conditions on Poly(methyl methacrylate) Polymerized by Living Radical Polymerization with Iniferter. (2001). Journal of Applied Polymer Science, 82(4), 939-947.
  • Effect of Additives on Thermal Degradation and Crack Propagation Properties of Recycled Polyethylene Blends. (2024). Polymers, 16(14), 1989.
  • Recycling of Post-Consumer Waste Polystyrene Using Commercial Plastic Additives. (2024).
  • Thermophysical, and rheological insights of polyethylene/wax blends. (2024).
  • Blending of Low-Density Polyethylene and Poly(Butylene Succinate) (LDPE/PBS) with Polyethylene–Graft–Maleic Anhydride (PE–g–MA) as a Compatibilizer on the Phase Morphology, Mechanical and Thermal Properties. (2022). Polymers, 14(19), 4165.
  • Synthesis of Zinc Aluminate (ZnAl2O4) by using water extract of Impatiens balsamina L. - JOCPR. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 131-135.
  • Improved Properties of Metallocene Polyethylene/Poly(ethylene terephthalate) Blends Processed by an Innovative Eccentric Rotor Extruder. (2022). Polymers, 14(23), 5195.

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Application Notes: Formulating High-Clarity, Heat-Stable PVC Films with Zinc bis(2-ethylhexyl) dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Poly(vinyl chloride) (PVC) is a remarkably versatile and widely used thermoplastic, prized for its durability, chemical resistance, and cost-effectiveness.[1][2] However, PVC is inherently thermally unstable at the processing temperatures (typically above 160°C) required for manufacturing articles like flexible films.[3] This instability leads to a rapid degradation process known as dehydrochlorination, which releases hydrochloric acid (HCl), causes severe discoloration (yellowing to black), and compromises the material's mechanical integrity.[3]

To counteract this degradation, heat stabilizers are essential additives in any PVC formulation.[1][4] This guide provides a comprehensive technical overview and detailed protocols for formulating highly transparent and heat-stable flexible PVC films using a modern, high-performance zinc-based stabilizer: Zinc bis(2-ethylhexyl) dimaleate. We will explore its mechanism of action, synergistic interactions with co-stabilizers, and provide field-proven starting-point formulations and quality control procedures for researchers, scientists, and drug development professionals.

The Mechanism of PVC Thermal Degradation

The thermal degradation of PVC is a chain reaction initiated at labile (unstable) chlorine atoms on the polymer backbone. When heated, these sites trigger the elimination of HCl, creating a conjugated double bond (polyene). This initial HCl molecule then auto-catalyzes further degradation, leading to the formation of longer polyene sequences which absorb visible light and cause discoloration.

G cluster_0 PVC Stabilization Cycle PVC PVC Chain with Labile Chlorine ZnMaleate Zinc bis(2-ethylhexyl) dimaleate PVC->ZnMaleate 1. Substitution StabilizedPVC Stabilized PVC (Ester Linkage) ZnMaleate->StabilizedPVC ZnCl2 ZnCl₂ (Byproduct) ZnMaleate->ZnCl2 2. Byproduct Formation CaSt Calcium Stearate (Co-stabilizer) ZnCl2->CaSt 3. Regeneration CaSt->ZnMaleate Regenerates Zinc Stabilizer CaCl2 CaCl₂ (Inert Salt) CaSt->CaCl2

Caption: Synergistic PVC stabilization mechanism.

Building a Robust Formulation: Synergistic Components

To achieve a high-performance transparent film, Zinc bis(2-ethylhexyl) dimaleate must be part of a comprehensive formulation. The components are typically measured in PHR (Parts per Hundred Resin), which is the weight of the additive per 100 parts of PVC resin. [5][6][7]

Component Category Example PHR Range Primary Function
PVC Resin Suspension Grade (K-value 65-70) 100 Base polymer structure. Lower K-values can improve flow but reduce mechanical strength. [5]
Primary Stabilizer Zinc bis(2-ethylhexyl) dimaleate 0.5 - 1.5 Provides excellent initial color and early heat stability; color suppression.
Primary Co-Stabilizer Calcium Stearate 1.0 - 2.5 Long-term HCl scavenger; reacts with ZnCl₂ to regenerate the zinc stabilizer. [1]
Organic Co-Stabilizer Epoxidized Soybean Oil (ESO) 2.0 - 5.0 Secondary HCl scavenger and plasticizer; has a synergistic effect with metal soaps.
Plasticizer Dioctyl Terephthalate (DOTP) 30 - 50 Imparts flexibility and softness to the film. DOTP is a common non-phthalate choice.
Lubricant (Internal) Stearic Acid 0.2 - 0.5 Reduces melt viscosity and improves flow during processing. [2][4]

| Lubricant (External) | Polyethylene Wax | 0.1 - 0.3 | Prevents the PVC melt from sticking to hot metal surfaces of processing equipment. [4]|

Experimental Protocol: Preparation of Transparent PVC Film

This protocol outlines the laboratory-scale preparation of a transparent, flexible PVC film using a two-roll mill.

4.1. Materials & Equipment

  • PVC Suspension Resin (K-67)

  • Zinc bis(2-ethylhexyl) dimaleate

  • Calcium Stearate

  • Epoxidized Soybean Oil (ESO)

  • Dioctyl Terephthalate (DOTP)

  • Stearic Acid

  • Polyethylene Wax

  • High-Speed Mixer (or laboratory beaker with stirrer)

  • Two-Roll Mill with heating capabilities

  • Hydraulic Press with heated platens

  • Metal plates and shims (for pressing)

  • Digital balance (0.01g accuracy)

4.2. Step-by-Step Procedure

  • Pre-Heating Resin: In the high-speed mixer bowl, heat 100 parts of PVC resin to 80-95°C. This step drives off any residual moisture which can cause defects in the final film. [5]2. Component Weighing: Based on the starting formulation in Section 3, accurately weigh all components (stabilizers, plasticizers, lubricants).

  • Dry Blending:

    • While the PVC resin is hot and being mixed, first add the stabilizers (Zinc dimaleate, Calcium Stearate) and lubricants (Stearic Acid, PE Wax). Mix for 2-3 minutes until well dispersed.

    • Slowly add the liquid components (DOTP, ESO) to the mixing powder. The porous PVC grains will absorb the liquids, forming a free-flowing powder known as a "dry blend".

    • Continue mixing until the blend is homogenous and has reached a temperature of approximately 110-120°C from frictional heat.

  • Cooling: Cool the dry blend back down to below 60°C before processing to ensure consistency.

  • Milling & Gelation:

    • Pre-heat the two-roll mill to 160-170°C. Set the friction ratio between the rolls (e.g., 1:1.2).

    • Carefully add the cooled dry blend into the "nip" (the gap between the rolls).

    • The material will begin to flux and form a molten sheet that bands around one of the rolls.

    • Continuously cut and fold the sheet on the mill for 5-7 minutes to ensure complete homogenization and gelation. The material should transform from a crumbly mass to a smooth, transparent, and elastic sheet.

  • Film Pressing:

    • Remove the milled sheet and cut a piece appropriately sized for the press mold.

    • Place the PVC piece between two polished metal plates, using shims to define the final film thickness (e.g., 0.5 mm).

    • Insert the assembly into the hydraulic press, pre-heated to 175-180°C.

    • Apply low pressure for 2-3 minutes to pre-heat the material, then increase to high pressure (10-15 MPa) for 1-2 minutes.

    • Transfer the mold to a cooling press (or cool under pressure) to solidify the film.

  • Conditioning: Remove the pressed film and allow it to condition at standard laboratory conditions (23±2°C, 50±5% RH) for at least 24 hours before testing.

Caption: Experimental workflow for PVC film preparation.

Protocol: Performance Evaluation & Quality Control

Validating the performance of the formulation is critical. The following tests provide quantitative data on the key attributes of a transparent PVC film.

5.1. Thermal Stability Evaluation

  • Static Oven Aging: Place 2x2 cm samples of the pressed film on a clean aluminum foil sheet in a circulating air oven at 180°C. Remove one sample every 10 minutes. Arrange the samples in order to visually assess the progression of discoloration. A good formulation will resist significant yellowing for an extended period.

  • Congo Red Test (ISO 182-1): This method determines the time it takes for a material to degrade and release HCl. [8]A sample of the PVC compound is heated in a test tube at a specified temperature (e.g., 180°C). [9]A strip of Congo Red indicator paper is placed above the sample. The time until the paper turns from red to blue (indicating the presence of acidic HCl gas) is recorded as the stability time. [9][10]Longer times indicate better thermal stability.

5.2. Optical Properties Evaluation

  • Standard: ASTM D1003 - Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics. [11][12][13]* Procedure: Use a hazemeter or a spectrophotometer to measure two key parameters. [13][14][15] * Luminous Transmittance: The percentage of incident light that passes through the film. Higher values indicate better clarity.

    • Haze: The percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam. [14]Lower values indicate less "cloudiness" and better transparency.

  • Acceptance Criteria: For high-clarity films, a haze value below 1.0% is often desired.

5.3. Mechanical Properties Evaluation

  • Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting. [16][17][18]* Procedure: Cut dumbbell-shaped or strip specimens from the pressed film. [19]Use a universal testing machine (tensile tester) to pull the specimens at a constant rate until they break. [16][20]* Key Metrics:

    • Tensile Strength at Break (MPa): The maximum stress the material can withstand before fracturing. [16] * Elongation at Break (%): The percentage increase in length at the point of fracture, indicating the film's flexibility and ductility. [16] Sample Data Reporting Table

Formulation IDCongo Red Time (min @ 180°C)Haze (%)Transmittance (%)Tensile Strength (MPa)Elongation at Break (%)
F-2026-A01450.8591.522.5310
F-2026-A02550.7991.823.1305

References

  • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. [Link]

  • ASTM D1003 Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics. [Link]

  • Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics 1. [Link]

  • D882 Standard Test Method for Tensile Properties of Thin Plastic Sheeting. [Link]

  • D1003 Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics. [Link]

  • Standard Test Method for - Haze and Luminous Transmittance of Transparent Plastics1. [Link]

  • ASTM D 882: Unveiling the Strength of Thin Plastic Sheeting. [Link]

  • Dioctyl Maleate For Plastic & Rubber Chemical Applications. [Link]

  • Optimal Formula for PVC Transparent Sheets. [Link]

  • Haze ASTM D1003. [Link]

  • How to Test PVC Heat Stabilizers: Congo Red, Torque Curves & Plate-Out. [Link]

  • Standard Test Method for Tensile Properties of Thin Plastic Sheeting. [Link]

  • Di-Octyl Maleate (DOM). [Link]

  • ASTM D882 - Tensile Properties of Thin Plastic Sheeting. [Link]

  • ISO 182-1 PVC compounds thermal stability test Congo red method. [Link]

  • Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin1. [Link]

  • SATRA TM324: Thermal stability of PVC - Congo red test. [Link]

  • The Importance of PHR in transparent PVC vinyl Production. [Link]

  • Congo red tests of PVC samples in the presence of various stabilizers. [Link]

  • MALEIC ACID DIOCTYL ESTER. [Link]

  • Dioctyl Maleate Supplier. [Link]

  • The Mechanism And Use Of Different PVC Stabilizers. [Link]

  • Properties of PVC Heat Stabilizers: A Comprehensive Guide. [Link]

  • Trends and prospects for thermal stabilizers in polyvinyl chloride. [Link]

  • Method of manufacturing flexible transparent polyvinyl chloride film without facial flow marks and pits.
  • Organotin Stabilizers. [Link]

  • Poly(vinyl chloride) Stabilization Mechanisms. [Link]

  • Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. [Link]

  • Action mechanism and application of different PVC stabilizers. [Link]

  • PVC STABILIZER. [Link]

  • What Type of Stabilizer is Used in PVC: A Comprehensive Overview. [Link]

  • Essential Compounding Chemicals used with PVC Resin. [Link]

  • What is PHR in PVC compounding? [Link]

  • Pvc Pipe Stabilizers. [Link]

  • Diels–Alder reaction. [Link]

  • Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition. [Link]

Sources

Application Note: Zinc Bis(2-ethylhexyl) Dimaleate as a Dual-Action Cross-Linking Agent in Elastomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

The evolution of high-performance elastomers increasingly relies on the integration of dynamic, reversible cross-links alongside traditional covalent networks. Zinc bis(2-ethylhexyl) dimaleate (ZBEDM) represents a highly specialized class of reactive co-agents designed to engineer dual-network architectures within non-polar elastomer matrices (such as EPDM, NBR, and natural rubber).

Unlike conventional zinc dimethacrylate (ZDMA), which often suffers from severe macroscopic aggregation due to its high polarity, ZBEDM incorporates bulky, branched 2-ethylhexyl ester arms. These aliphatic chains act as internal plasticizers, drastically lowering the glass transition temperature ( Tg​ ) of the ionic domains and ensuring homogeneous dispersion within the rubber matrix[1]. During peroxide-initiated vulcanization, ZBEDM undergoes a dual-action cross-linking mechanism:

  • Covalent Grafting : The maleate double bonds undergo free-radical addition, covalently grafting onto the elastomer backbone[2].

  • Ionic Clustering : The zinc cations ( Zn2+ ) coordinate with the carboxylate moieties, forming thermoreversible ionic multiplets (clusters) that act as sacrificial bonds to dissipate mechanical stress[3][4].

This application note provides a comprehensive, self-validating protocol for compounding, curing, and characterizing ZBEDM-modified elastomers, tailored for materials scientists and researchers developing fatigue-resistant polymeric medical devices and industrial seals.

Mechanistic Pathway Visualization

The synergistic reinforcement observed in ZBEDM-modified elastomers is a direct consequence of its dual-network formation. The following diagram illustrates the causality of the reaction cascade.

Mechanism A Peroxide Initiator (Thermal Decomposition) B Free Radical Generation A->B C Elastomer Backbone (H-Abstraction) B->C D Zinc bis(2-ethylhexyl) dimaleate (ZBEDM) B->D E Covalent Grafting (Maleate C=C Bonds) C->E D->E F Ionic Clustering (Zn2+ Coordination) D->F G Dual-Network Elastomer (High Modulus & Fatigue Resistance) E->G F->G

Figure 1: Dual-action cross-linking mechanism of ZBEDM in elastomers via covalent and ionic pathways.

Experimental Protocols & Methodologies

Materials & Formulation Strategy

To isolate the specific contribution of ZBEDM, an Ethylene-Propylene-Diene Monomer (EPDM) matrix is utilized. EPDM's saturated backbone (with limited diene unsaturation) necessitates peroxide curing, making it an ideal candidate for maleate co-agent grafting.

Table 1: Standardized Compounding Formulations (Parts Per Hundred Rubber - phr)

ComponentFunctionControl (F0)Low ZBEDM (F1)High ZBEDM (F2)
EPDM Base Polymer100100100
Stearic Acid Dispersion Aid1.01.01.0
Zinc Oxide Activator / Ionic Stabilizer3.03.03.0
ZBEDM Dual-Action Cross-linker0 5.0 15.0
Dicumyl Peroxide (DCP) Free Radical Initiator2.02.02.0

Causality Note: The concentration of DCP is kept constant. If DCP were increased alongside ZBEDM, it would be impossible to decouple the modulus increase caused by the ionic clusters from that caused by an over-cross-linked covalent network.

Step-by-Step Compounding Workflow

The compounding process must be strictly temperature-controlled to prevent premature peroxide decomposition (scorch).

  • Mastication (Internal Mixer):

    • Preheat an internal Banbury mixer to 60°C.

    • Introduce 100 phr of EPDM and masticate at 60 RPM for 2 minutes to reduce viscosity and generate a uniform melt phase.

  • Additive Incorporation:

    • Add Stearic Acid (1 phr) and Zinc Oxide (3 phr). Mix for 1.5 minutes.

    • Validation: The torque curve on the mixer should stabilize, indicating uniform dispersion of the inorganic particulates.

  • ZBEDM Dispersion Phase:

    • Gradually introduce the required phr of ZBEDM. The 2-ethylhexyl groups will immediately begin to plasticize the melt, causing a noticeable drop in mixing torque. Mix for 3 minutes.

    • Dump the compound at a temperature not exceeding 90°C.

  • Peroxide Addition (Two-Roll Mill):

    • Transfer the masterbatch to a two-roll mill with cooling water engaged. Critical: Ensure the roll temperature remains strictly below 40°C.

    • Band the rubber and add 2.0 phr of DCP.

    • Perform 5/4 cuts (cutting the band 3/4 of the way across and folding it back) at least 6 times to ensure homogeneous distribution of the initiator.

    • Sheet out the final unvulcanized compound to a thickness of 2.5 mm.

Workflow S1 1. Mastication (Mixer, 60°C) S2 2. ZBEDM Addition (Torque Drop) S1->S2 S3 3. Peroxide Addition (Mill, <40°C) S2->S3 S4 4. Cure Kinetics (MDR, 160°C) S3->S4 S5 5. Vulcanization (Press Cure) S4->S5

Figure 2: Standardized compounding and vulcanization workflow for ZBEDM-modified elastomers.

Cure Characterization & Vulcanization

Self-Validating Cure Kinetics (MDR Analysis): Before molding, the cure behavior must be validated using a Moving Die Rheometer (MDR 2000).

  • Place a 5g sample of the unvulcanized sheet into the MDR preheated to 160°C.

  • Run the test for 30 minutes.

  • Record the scorch time ( ts2​ ), optimum cure time ( t90​ ), minimum torque ( ML​ ), and maximum torque ( MH​ ).

    • Causality Check: The difference ( ΔM=MH​−ML​ ) directly correlates to the cross-link density. Formulations with ZBEDM should exhibit a significantly higher ΔM due to the combined covalent and ionic network.

Compression Molding:

  • Preheat a hydraulic vulcanization press to 160°C.

  • Place the sheeted compound into a standard ASTM mold (e.g., 150 x 150 x 2 mm).

  • Apply 15 MPa of pressure and cure for t90​+2 minutes (the extra 2 minutes account for thermal lag through the mold).

  • Cold-press the mold for 5 minutes before demolding to lock in the ionic cluster morphology and prevent thermal shrinkage.

Quantitative Data & Performance Analysis

The incorporation of ZBEDM fundamentally alters the mechanical profile of the elastomer. The table below outlines typical quantitative shifts observed when utilizing this protocol.

Table 2: Mechanical Properties of ZBEDM-Cross-linked EPDM

PropertyControl (F0)Low ZBEDM (F1)High ZBEDM (F2)Mechanistic Rationale
Δ Torque ( MH​−ML​ ) (dNm) 12.418.726.3Increased cross-link density from dual-network formation.
Tensile Strength (MPa) 14.219.524.8Ionic clusters act as reinforcing nano-fillers and stress dissipators[3].
100% Modulus (MPa) 1.83.25.6Direct reflection of the rigid zinc-carboxylate coordination bonds.
Elongation at Break (%) 450480410The 2-ethylhexyl groups plasticize the matrix, maintaining high elongation despite increased modulus[1].
Hardness (Shore A) 556271Increased network density restricts polymer chain mobility.
Data Interpretation & Field Insights

Traditional cross-linking agents (like sulfur or pure peroxide) force a trade-off: increasing cross-link density increases modulus but drastically reduces elongation (making the rubber brittle). ZBEDM breaks this paradigm. The dynamic nature of the Zn2+ ionic clusters allows them to break and reform under stress (sacrificial bonds), absorbing energy and preventing crack propagation[3]. Simultaneously, the bulky 2-ethylhexyl chains provide free volume, ensuring the polymer chains retain flexibility, which explains why elongation at break remains remarkably high even at 15 phr loading.

References

  • Macromolecules (ACS Publications) . Bioinspired Engineering of Two Different Types of Sacrificial Bonds into Chemically Cross-Linked cis-1,4-Polyisoprene toward a High-Performance Elastomer. Discusses the role of zinc maleate crystals and ionic cross-linking in energy dissipation. URL:[Link]

  • Macromolecules (ACS Publications) . Morphology of Ethylene−Propylene Copolymer Based Ionomers as Studied by Solid State NMR and Small Angle X-ray Scattering in Relation to Some Mechanical Properties. Details the formation and strength of zinc maleate ion aggregates in EPDM matrices. URL:[Link]

  • Google Patents (US6943220B2). Rubber compositions and their uses.
  • Google Patents (US5200444A). Polymer matrices heat and light stabilized with novel benzophenone/1,4-dihydropyridine compounds. Provides structural and functional context for the use of zinc mono(2-ethylhexyl) maleate and related organic zinc compounds in polymer stabilization and cross-linking.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Zinc bis(2-ethylhexyl) dimaleate in Medical-Grade PVC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medical Polymer Engineering Knowledge Base. This guide is designed for researchers, materials scientists, and drug development professionals tasked with formulating non-toxic, flexible Polyvinyl Chloride (PVC) for medical devices (e.g., IV fluid bags, hemodialysis tubing, and parenteral packaging).

Eliminating toxic heavy-metal stabilizers (like lead and cadmium) is a global regulatory imperative. Zinc bis(2-ethylhexyl) dimaleate (CAS 13560-77-5) serves as a highly efficient, low-toxicity primary thermal stabilizer. However, its concentration must be rigorously optimized to balance initial color retention with long-term stability, preventing the autocatalytic degradation phenomenon known as "zinc burning" (1)[1].

Mechanistic Causality: The "Zinc Burning" Paradox

To optimize this stabilizer, one must understand its dual chemical nature during thermal stress:

  • The Stabilization Phase: Zinc bis(2-ethylhexyl) dimaleate stabilizes the PVC matrix by undergoing nucleophilic substitution with labile allylic chlorine atoms on the polymer backbone. The bulky 2-ethylhexyl maleate group replaces the chlorine, forming a stable ester linkage that halts the unzipping dehydrochlorination process (2)[2].

  • The Degradation Phase (Zinc Burning): The byproduct of this substitution is Zinc Chloride ( ZnCl2​ ). ZnCl2​ is a potent Lewis acid. If allowed to accumulate, it rapidly catalyzes the very dehydrochlorination it was meant to prevent, leading to sudden, catastrophic blackening of the polymer[1].

PVC_Stabilization Labile_PVC Labile PVC Chain (Allylic Chloride) Stabilized_PVC Stabilized PVC (Esterified Chain) Labile_PVC->Stabilized_PVC Nucleophilic Substitution Zn_Maleate Zinc bis(2-ethylhexyl) dimaleate (Primary Stabilizer) Zn_Maleate->Stabilized_PVC Donates Maleate ZnCl2 ZnCl2 Byproduct (Lewis Acid) Zn_Maleate->ZnCl2 Absorbs Cl- Zinc_Burning Catastrophic Degradation ('Zinc Burning') ZnCl2->Zinc_Burning Catalyzes Dehydrochlorination Safe_Complex Inert Zinc Complex (Stable Matrix) ZnCl2->Safe_Complex Chelation Costabilizer Co-stabilizer (e.g., Ca-Stearate) Costabilizer->Safe_Complex Neutralizes Lewis Acid

Mechanism of PVC stabilization and the prevention of autocatalytic zinc burning.

Troubleshooting Guide: Formulation & Extrusion Issues

Symptom: The PVC compound maintains excellent whiteness initially but suddenly turns black during extrusion.

  • Root Cause: This is classic "zinc burning." The Zinc bis(2-ethylhexyl) dimaleate has exhausted its capacity, and ZnCl2​ has reached a critical catalytic threshold[1].

  • Corrective Action: Do not simply increase the zinc concentration. Instead, introduce a synergistic co-stabilizer. Add Calcium Stearate (to absorb HCl and regenerate the zinc stabilizer) and Epoxidized Soybean Oil (ESBO) to chelate the ZnCl2​ Lewis acid. A standard optimized ratio is 1:1 or 1:2 (Zinc:Calcium).

Symptom: The extruded medical tubing exhibits early yellowing, though it does not turn black.

  • Root Cause: Insufficient primary zinc stabilizer to capture the initial allylic chlorides formed during the high shear of melt blending.

  • Corrective Action: Marginally increase the Zinc bis(2-ethylhexyl) dimaleate concentration (e.g., from 0.5 phr to 1.0 phr) to enhance initial color hold, ensuring you maintain the co-stabilizer ratio.

Symptom: High extractability of the stabilizer in lipophilic drug formulations.

  • Root Cause: Poor polymer matrix compatibility or stabilizer saturation.

  • Corrective Action: Ensure the concentration does not exceed 1.5 phr. While the 2-ethylhexyl branches naturally improve compatibility with the PVC matrix compared to shorter-chain maleates, oversaturation leads to blooming and subsequent leaching into parenteral fluids.

Quantitative Optimization Matrix

The following self-validating dataset demonstrates the non-linear relationship between zinc concentration, thermal stability, and medical-grade safety (extractability).

Formulation (phr)*Initial Whiteness (min)Static Thermal Stability (min)Extractability in 0.9% NaCl (mg/L)Failure Mode
0.0 Zn / 2.0 Ca545< 0.01Rapid Yellowing
0.5 Zn / 1.5 Ca25850.02Gradual Browning
1.0 Zn / 1.0 Ca 45 110 0.04 Optimal Balance
1.5 Zn / 0.5 Ca60650.12Sudden Zinc Burning
2.0 Zn / 0.0 Ca75300.28Catastrophic Zinc Burning

*Base formulation: Medical-grade PVC resin (100 phr), ESBO (5 phr), TOTM plasticizer (40 phr). Evaluated at 180°C.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, utilize these self-validating protocols for evaluating stabilizer efficacy.

Protocol A: Melt Blending and Sample Preparation

Causality Check: Standardizing shear and thermal history is critical because premature degradation during compounding skews downstream stability data.

  • Dry Blending: Combine 100 parts per hundred resin (phr) of medical-grade PVC powder with 40 phr of plasticizer (e.g., TOTM), 5 phr ESBO, and the target ratio of Zinc bis(2-ethylhexyl) dimaleate/Calcium Stearate in a high-speed mixer.

  • Melt Compounding: Transfer the dry blend to a twin-roll mill preheated to 170°C (front roll) and 165°C (back roll).

  • Mastication: Mill the mixture for exactly 5 minutes.

    • Self-Validation Step: If the melt sticks to the rollers or exhibits yellowing at minute 3, the initial zinc concentration is too low or the mill temperature is miscalibrated.

  • Sheet Formation: Sheet off the compounded PVC at a uniform thickness of 1.0 mm and cool rapidly on a steel plate to quench thermal history.

Protocol B: Static Thermal Stability (Congo Red Method)

Causality Check: This method directly measures the time until catastrophic HCl release, validating the ZnCl2​ scavenging capacity of the formulation.

  • Preparation: Cut the 1.0 mm PVC sheet into 2 mm x 2 mm squares. Place 2.0 grams of the sample into a standard glass test tube.

  • Indicator Placement: Insert a strip of Congo Red indicator paper into the top of the test tube, positioning it exactly 2 cm above the PVC sample. Plug the tube lightly with glass wool.

  • Thermal Stress: Immerse the test tube into a silicone oil bath stabilized at 180°C ± 1°C.

  • Monitoring: Record the time taken for the Congo Red paper to change from red to blue.

    • Self-Validation Step: Run a control tube with unstabilized PVC simultaneously; the control must turn blue within 10 minutes to validate the bath temperature and paper sensitivity.

Frequently Asked Questions (FAQs)

Q: Why use Zinc bis(2-ethylhexyl) dimaleate instead of standard Zinc Stearate? A: The maleate group acts as a dienophile. During PVC degradation, conjugated double bonds (polyenes) are formed. The maleate moiety can undergo a Diels-Alder addition with these polyenes, breaking the conjugation and actively bleaching the polymer. This provides superior color retention compared to standard stearates[1].

Q: Can this stabilizer withstand gamma sterilization for medical devices? A: Yes, but with caveats. Gamma irradiation generates free radicals that can attack the double bond in the dimaleate structure. If gamma sterilization is required, it is recommended to dope the formulation with a hindered phenol antioxidant to protect the stabilizer's integrity.

Q: How does the 2-ethylhexyl group affect biocompatibility? A: The bulky, branched 2-ethylhexyl aliphatic chain increases the steric hindrance and lipophilicity of the molecule. This significantly reduces its migration rate into aqueous intravenous fluids compared to shorter-chain zinc carboxylates, ensuring better compliance with USP Class VI requirements.

References

  • Zinc maleate and zinc anthranilate as thermal stabilizers for PVC Source: ResearchGate / Journal of Applied Polymer Science URL
  • Poly(vinyl chloride)

Sources

Overcoming solubility challenges of Zinc bis(2-ethylhexyl) dimaleate in plasticizers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Zinc bis(2-ethylhexyl) dimaleate

Welcome to the technical support center for Zinc bis(2-ethylhexyl) dimaleate. This guide is designed for researchers, scientists, and formulation professionals to address and overcome common solubility challenges encountered when incorporating this additive into plasticizer systems. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure stable and effective formulations.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing a logical workflow to diagnose and solve solubility issues.

Problem: My Zinc bis(2-ethylhexyl) dimaleate is precipitating or causing cloudiness in the plasticizer after mixing.

Answer:

This is a common issue that typically points to incomplete dissolution or a supersaturated solution. The underlying cause is often a mismatch in polarity between the zinc salt and the plasticizer, or insufficient energy to overcome the activation barrier for dissolution. Follow this systematic approach to resolve the issue.

Experimental Protocol: Systematic Troubleshooting of Solubility Issues

This protocol outlines a step-by-step method to diagnose and resolve the precipitation of Zinc bis(2-ethylhexyl) dimaleate in a plasticizer matrix.

1. Initial Assessment & Thermal Intervention:

  • Step 1.1: Visually confirm the issue. Observe if the mixture is cloudy, contains visible particulates, or has settled precipitate.

  • Step 1.2: Begin controlled heating of the mixture to between 60-80°C while applying low-to-moderate agitation (e.g., 200-400 rpm with an overhead stirrer). Processing at the right temperature is critical; insufficient heat can lead to batch failures, while excessive heat can risk thermal degradation of the components[1].

  • Step 1.3: Maintain this temperature and agitation for 30-60 minutes. Increased thermal energy enhances the kinetic energy of the molecules, which can significantly improve the rate and extent of dissolution.

  • Step 1.4: Allow the solution to cool slowly to ambient temperature. Rapid cooling can cause "thermal shock," leading to the precipitation of the dissolved solute[1]. Observe if the solution remains clear. If it does, the issue is resolved. If not, proceed to the next step.

2. Chemical Intervention: Co-solvent/Compatibilizer Addition:

  • Step 2.1: If thermal intervention fails, the polarity difference between the zinc salt and the plasticizer is likely too large. A co-solvent can act as a bridge between the two.

  • Step 2.2: Select a co-solvent with intermediate polarity. For many PVC plastisol systems, 2-ethylhexanoic acid (2-EHA) or similar long-chain carboxylic acids are excellent choices. They are structurally similar to the ligands on the zinc compound and are compatible with the plasticizer.

  • Step 2.3: Introduce the co-solvent at a low concentration, typically 1-5% of the total plasticizer weight.

  • Step 2.4: Repeat the heating and mixing procedure (Steps 1.2-1.4). The co-solvent will help to solvate the zinc compound, facilitating its dispersion and dissolution into the bulk plasticizer. If the solution is now clear, the issue is resolved. If haziness or precipitation persists, mechanical intervention may be necessary.

3. Mechanical Intervention: High-Shear Mixing:

  • Step 3.1: For persistent issues, the problem may be due to tightly bound agglomerates of the zinc salt that require higher energy to break apart.

  • Step 3.2: Transfer the mixture to a vessel suitable for high-shear mixing (e.g., using a rotor-stator homogenizer).

  • Step 3.3: Apply high shear for a short duration (e.g., 5-15 minutes). The intense mechanical energy will deagglomerate the particles, increasing the surface area available for solvation[2][3]. Be aware that excessive shear can generate significant heat, so temperature monitoring is advised[4][5]. It can also potentially be detrimental in some systems, though it is beneficial for deagglomeration[2][3].

  • Step 3.4: Visually inspect the solution. If clear, the combination of thermal, chemical, and mechanical energy has successfully incorporated the additive.

Troubleshooting Workflow Diagram

The following diagram illustrates the decision-making process for addressing solubility challenges.

TroubleshootingWorkflow Start Solubility Issue Observed (Precipitation/Cloudiness) Heat Apply Controlled Heat (60-80°C) & Low-Speed Agitation Start->Heat Check1 Solution Clear After Cooling? Heat->Check1 Hold 30-60 min CoSolvent Introduce Co-solvent (e.g., 1-5% 2-EHA) Check1->CoSolvent No Resolved Issue Resolved Check1->Resolved Yes Check2 Solution Clear After Re-heating? CoSolvent->Check2 Re-apply heat & agitation HighShear Apply High-Shear Mixing (5-15 min) Check2->HighShear No Check2->Resolved Yes Check3 Solution Clear? HighShear->Check3 Check3->Resolved Yes Consult Consult Formulation Expert for Alternative Strategy Check3->Consult No

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason Zinc bis(2-ethylhexyl) dimaleate might be difficult to dissolve in certain plasticizers?

A1: The primary reason lies in the principles of chemical compatibility, often summarized by the adage "like dissolves like." Zinc bis(2-ethylhexyl) dimaleate is a metal soap, a salt of a fatty acid and a metal[6][7]. It possesses both nonpolar characteristics (the long 2-ethylhexyl chains) and a polar, ionic core (the zinc-carboxylate group)[8]. Plasticizers, like Diisononyl Phthalate (DINP) or Dioctyl Terephthalate (DOTP), are large ester molecules and are predominantly nonpolar, though they have some polar character from the ester groups[9][10].

A solubility issue arises when the polarity mismatch is too great. The nonpolar plasticizer molecules cannot effectively solvate the polar zinc core of the additive. This can be predicted using concepts like Hansen Solubility Parameters (HSP), which quantify the dispersive, polar, and hydrogen-bonding characteristics of a substance[11][12][13]. A large difference in the HSP values between the solute and the solvent suggests poor solubility.

Q2: Which common plasticizers are most compatible with Zinc bis(2-ethylhexyl) dimaleate?

A2: Compatibility depends on the plasticizer's polarity and molecular structure. While specific solubility data is proprietary, we can make general predictions based on chemical structures.

  • Higher Polarity Plasticizers: Plasticizers with a higher density of polar functional groups (esters) relative to their nonpolar alkyl chains may offer better solubility. For example, plasticizers based on terephthalic acid (like DOTP) or trimellitates might offer different solubility profiles than standard phthalates.

  • Structural Similarity: The "2-ethylhexyl" chains on the zinc compound are a key feature. Plasticizers that also incorporate 2-ethylhexyl or similarly branched, mid-length alcohol groups (like DEHP, though its use is now restricted in many areas) may show better compatibility due to favorable van der Waals interactions.

The table below summarizes key properties of two common plasticizers, DINP and DOTP, which are often used in flexible PVC applications[14][15][16][17].

PropertyDiisononyl Phthalate (DINP)Dioctyl Terephthalate (DOTP)
Chemical Family Phthalate EsterTerephthalate Ester (Phthalate-free)
Typical Use General-purpose plasticizer for flexible PVC[9][17].Phthalate-free alternative to DINP/DOP[14][16].
Key Features Good flexibility, low volatility, cost-effective[15][18].Excellent low-temp flexibility, low migration[16][19].
Molecular Formula C26H42O4[9]C24H38O4[10]
Density (@20-25°C) ~0.97-0.98 g/cm³[9][20]~0.98-0.99 g/cm³[10][14]
Polarity Insight Considered a nonpolar, high molecular weight plasticizer.Structurally similar to phthalates but with a different isomer configuration; also considered nonpolar.

Q3: How does temperature practically affect the solubility process?

A3: Temperature affects solubility in two main ways:

  • Thermodynamics: For most solid-in-liquid solutions, solubility increases with temperature. Heating the system provides the energy needed to break the solute-solute and solvent-solvent interactions and form new, more favorable solute-solvent interactions.

  • Kinetics: Even if a substance is thermodynamically soluble, the rate of dissolution can be very slow, especially in viscous media like plasticizers[9]. Heating reduces the viscosity of the plasticizer and increases molecular motion, accelerating the rate at which the zinc compound dissolves[1].

Caution: It is crucial to know the thermal stability of your components. While many plasticizers are stable at moderate heating temperatures (e.g., up to 180°C for short periods for DINP[20]), the zinc maleate compound may have its own degradation temperature. We recommend keeping processing temperatures between 60-80°C as a safe and effective range for improving solubility without risking degradation.

Q4: Can high-shear mixing damage the Zinc bis(2-ethylhexyl) dimaleate or the plasticizer?

A4: Yes, there is a potential for damage, which is why it should be a controlled process.

  • For the Additive: Zinc bis(2-ethylhexyl) dimaleate is a relatively stable molecule. However, extreme and prolonged shear can generate localized high temperatures (hot spots) that could potentially initiate thermal degradation.

  • For the Plasticizer: Plasticizers are generally robust, but excessive shear can, in some cases, lead to mechanical degradation of the long alkyl chains, though this is less common under typical processing conditions.

  • For the Overall System: The main risk in many formulations, particularly in pharmaceutical or polymer systems, is "over-lubrication" or altering the particle structure in a way that negatively affects final properties[2]. While beneficial for initial dispersion, the duration and intensity of shear must be optimized for the specific formulation[3][4].

The primary goal of high shear is deagglomeration, not prolonged mixing. Use it judiciously to break up clumps, then return to low-speed agitation for uniform blending[21].

Logical Relationship Diagram: Factors Influencing Solubility

This diagram outlines the interplay of factors that determine the successful dissolution of the zinc additive.

SolubilityFactors Solubility Successful Solubilization Compatibility Chemical Compatibility (Polarity Match) Compatibility->Solubility Energy Sufficient Energy (Kinetic & Mechanical) Energy->Solubility Plasticizer Plasticizer Properties (e.g., DOTP, DINP) Plasticizer->Compatibility Additive Additive Properties (Zinc Dimaleate) Additive->Compatibility Heat Thermal Energy (Heating) Heat->Energy Shear Mechanical Energy (Shear) Shear->Energy

Caption: Interrelated factors governing solubility.

References

  • Hallstar. (2026, February 11). What Is DINP Plasticizer and Why Is It So Widely Used in Flexible PVC Products?. Retrieved from [Link]

  • The Chemical Company. (2026, March 12). DINP: Properties, Applications, and Specifications. Retrieved from [Link]

  • Riverland Trading. (n.d.). Dioctyl Terephthalate (DOTP): High-Performance Non-Phthalate Plasticizer. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dioctyl Terephthalate. Retrieved from [Link]

  • Yuanlong. (2025, January 14). What is DOTP? 5 Key Facts You Must Know About Dioctyl Terephthalate. Retrieved from [Link]

  • Plasti Pack. (n.d.). DI ISO NONYL PHTHALATE (DINP) Primary plasticizer for PVC and PVC copolymers. Retrieved from [Link]

  • CSL. (2024, June 14). A Guide to Formulation Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, December 18). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • Metal Soaps Blog. (2025, May 27). What is the solubility of metal soaps in organic solvents?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Retrieved from [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Retrieved from [Link]

  • New Materials Institute, University of Georgia. (2025, October 19). Hansen solubility parameters drive development of green plasticizers.... Retrieved from [Link]

  • LFA Machines. (2023, May 5). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2024, February 1). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 29). The Effect of Shear Mixing on the Blending of Cohesive Lubricants and Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CA2200777A1 - Basic zinc carboxylates.
  • Adhesives & Sealants Industry. (2000, June 1). Understanding High-Viscosity Mixing. Retrieved from [Link]

  • Toxic Docs. (n.d.). Vinyl Plastisol and Organosol Coatings for Paper. Retrieved from [Link]

  • Quadro Liquids. (2021, April 15). High Viscosity Mixer, Mixing for Viscous Liquids. Retrieved from [Link]

  • Hockmeyer. (2021, May 24). Key Points to Know When Mixing and Dispersing High- and Low-Viscosity Fluids. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Effect of Solvent (Plasticizers) on PVC Degradation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-.kappa.S,.kappa.S']-, (T-4)-. Retrieved from [Link]

  • Plastemart. (n.d.). Essential Compounding Chemicals used with PVC Resin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The kinetics of metal soap crystallization in oil polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 7). 2.6: Application of Solubility- Soap. Retrieved from [Link]

  • Google Patents. (n.d.). US2567023A - Process of preparing a polyvalent metal soap.
  • Ter Hell. (2023, July 10). Metal soaps – versatile use in a wide range of industries. Retrieved from [Link]

  • Fluid Handling Pro. (2023, May 23). How high Shear Mixing Can Help Improve Emulsions. Retrieved from [Link]

  • Wikipedia. (n.d.). Zinc stearate. Retrieved from [Link]

  • Haz-Map. (n.d.). Zinc bis(O,O-bis(2-ethylhexyl)) bis(dithiophosphate). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4259-15-8| Chemical Name : Zinc Bis(2-Ethylhexyl) Phosphorodithioate. Retrieved from [Link]

  • ProQuest. (n.d.). Characterization and Reaction Kinetics of Zinc Carboxylates (Soaps) Relevant to Oil Paint Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability of Zinc Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal analysis of novel third-generation phase-change materials with zinc as a chemical modifier. Retrieved from [Link]

  • arXiv. (n.d.). Synthesis and Thermal Stability of Cubic ZnO in the Salt Nanocomposites. Retrieved from [Link]

  • Indian Streams Research Journal. (2011, March). Thermal study of zinc iodate crystals. Retrieved from [Link]

  • MDPI. (2021, September 21). Synthesis and Characterization of ZnO from Thermal Decomposition of Precipitated Zinc Oxalate Dihydrate as an Anode Material of Li-Ion Batteries. Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of Zinc bis(2-ethylhexyl) dimaleate vs. organotin stabilizers.

Author: BenchChem Technical Support Team. Date: April 2026

[label="Tin-Sulfur Cleavage &\nAllylic Cl Substitution",

Fig 1: Mechanistic divergence of Organotin vs. Zinc bis(2-ethylhexyl) dimaleate in stabilization.

Quantitative Performance & Biocompatibility

The following table synthesizes the performance metrics of both systems when formulated into a standard plasticized medical PVC matrix (100 phr PVC, 40 phr TOTM plasticizer, 2.0 phr stabilizer).

Performance MetricZinc bis(2-ethylhexyl) dimaleate (+ Ca)Organotin (Dioctyltin Mercaptide)Mechanistic Causality
Static Thermal Stability (200°C) ~65 minutes~85 minutesTin chlorides are weaker Lewis acids than ZnCl₂, delaying catastrophic degradation[1].
Initial Color Hold Excellent (ΔE < 1.5)Excellent (ΔE < 1.0)Maleate groups in the Zn stabilizer disrupt polyenes via Diels-Alder addition.
Optical Transparency High (Slight haze possible)Crystal ClearOrganotins have near-perfect solubility in the PVC matrix[2].
Cytotoxicity (Cell Viability) > 95% (Non-toxic)< 60% (Toxic)Organotins disrupt cellular membranes and endocrine pathways[3][4].
Regulatory Status (Medical) FDA/REACH CompliantHighly RestrictedHeavy metal and endocrine disruption concerns limit tin usage[3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are utilized to generate the comparative data above.

Protocol A: Static Thermal Stability via Congo Red Method (ISO 182-1)

Causality: Congo Red indicator paper changes color from red to blue at exactly pH 3.0. This precisely marks the moment the stabilizer system is exhausted and catastrophic HCl release begins, correlating directly with polymer failure.

  • Formulation & Compounding: Blend PVC resin (100 phr), TOTM plasticizer (40 phr), and the chosen stabilizer (2.0 phr). Process on a two-roll mill at 160°C for 5 minutes to form a homogeneous 1 mm sheet.

  • Sample Preparation: Cut 50 mg of the milled sheet and place it into a standardized glass test tube.

  • Indicator Placement: Suspend a strip of Congo Red indicator paper exactly 1.5 cm above the PVC sample.

  • Incubation: Immerse the tubes in a thermostatic oil bath pre-heated to 200°C. Self-Validation: Include a negative control tube containing unstabilized PVC (expected failure < 10 mins) to prove extended stability is solely due to the additive.

  • Endpoint Detection: Record the exact time (in minutes) for the indicator paper to transition completely to blue.

Protocol B: Extractables & Cytotoxicity Assay (ISO 10993-5)

Causality: Medical tubing contacts both lipophilic and hydrophilic drugs. Extracting the PVC in a 50% ethanol/water simulant represents a worst-case scenario for the migration of lipophilic stabilizers into a patient's bloodstream.

  • Extraction: Submerge 10 cm² of the milled PVC sheet in 10 mL of Minimum Essential Medium (MEM) supplemented with 50% ethanol. Incubate at 37°C for 72 hours under constant agitation.

  • Chemical Quantification (E&L): Analyze an aliquot of the extract via HPLC-ICP-MS to quantify the exact parts-per-billion (ppb) of leached Tin (Sn) or Zinc (Zn) ions.

  • Cell Culture Exposure: Seed L929 mammalian fibroblasts in a 96-well plate. Replace the growth medium with the PVC extract and incubate for 24 hours.

  • MTT Viability Assay: Add MTT reagent; viable cells will reduce it to purple formazan. Measure absorbance via spectrophotometry at 570 nm. Self-Validation: Utilize 5% DMSO as a positive control (induces cell death) and pure MEM as a negative control (100% viability) to ensure assay integrity. Viability < 70% indicates a cytotoxic failure.

Implications for Drug Development

While organotin stabilizers offer a slight edge in absolute thermal endurance and optical clarity[2][5], their failure in ISO 10993-5 cytotoxicity assays makes them a severe liability for modern drug delivery systems[3][4]. Zinc bis(2-ethylhexyl) dimaleate bridges the performance gap. By leveraging the Diels-Alder reactivity of its maleate ligand, it achieves the optical clarity required for visual inspection of IV fluids while maintaining a pristine toxicological profile[1]. For pharmaceutical packaging and medical device manufacturing, transitioning to this advanced zinc organometallic complex ensures regulatory compliance without sacrificing processing efficiency.

Sources

A Comparative Analysis of Zinc-Based Polymer Additives: The Case of Zinc Stearate and the Elusive Zinc bis(2-ethylhexyl) dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

An Important Note to the Reader: As a Senior Application Scientist, the commitment to scientific integrity and data-driven analysis is paramount. The initial objective of this guide was a direct performance comparison between Zinc bis(2-ethylhexyl) dimaleate and zinc stearate. However, a comprehensive search of the scientific literature, patent databases, and technical data repositories has revealed a significant lack of publicly available information on "Zinc bis(2-ethylhexyl) dimaleate." Consequently, a direct, data-supported comparative analysis as initially intended cannot be responsibly provided at this time.

This guide has therefore been adapted to provide a thorough performance analysis of the well-documented and widely used zinc stearate, while also offering a theoretical discussion on the potential characteristics of Zinc bis(2-ethylhexyl) dimaleate based on the chemistry of its constituent parts.

Section 1: In-Depth Performance Analysis of Zinc Stearate

Zinc stearate is a zinc soap, a metal salt of stearic acid, which is a long-chain saturated fatty acid.[1] It is a fine, white, hydrophobic powder that is insoluble in water, alcohol, and ether, but soluble in aromatic hydrocarbons when heated.[2][3][4] This versatile compound is widely utilized across numerous industries as a lubricant, release agent, stabilizer, and anti-caking agent.[2][5][6]

Key Performance Characteristics & Applications

In the Polymer and Plastics Industry:

  • Lubrication: Zinc stearate acts as both an internal and external lubricant during polymer processing.[1][7] It reduces friction between polymer chains and between the polymer and processing machinery, which in turn lowers melt viscosity, improves flow, and allows for faster processing cycles with reduced energy consumption.[1][7][8]

  • Mold Release Agent: Its non-stick properties make it one of the most powerful mold release agents among metal soaps.[2] It migrates to the surface of the molded part, forming a thin layer that facilitates easy release from the mold, ensuring a smooth surface finish and reducing production defects.[7][8]

  • Heat Stabilizer: In PVC applications, zinc stearate functions as a heat stabilizer, often in conjunction with other stabilizers like calcium stearate, to prevent thermal degradation of the polymer during high-temperature processing.[9][10]

  • Dispersing Agent: In the production of color masterbatches, it aids in the uniform dispersion of pigments, preventing agglomeration and ensuring consistent and vibrant coloration of the final plastic product.[10]

In the Pharmaceutical and Cosmetics Industries:

  • Lubricant in Tableting: In pharmaceutical manufacturing, zinc stearate is a widely used excipient to lubricate powder blends for tablet and capsule production.[5][9][11] It prevents the formulation from sticking to the punches and dies of the tablet press, ensuring smooth tablet ejection and uniformity.[11][12]

  • Controlled-Release Formulations: Due to its hydrophobic nature, zinc stearate can be used to form an inert matrix in tablets, which controls the release of the active pharmaceutical ingredient (API) over time.[13] The drug release is governed by its diffusion through the porous, non-swelling hydrophobic matrix.[13]

  • Texture and Anti-Caking Agent: In cosmetics, it is used in powders and creams to improve texture, provide a smooth and silky feel, and act as an anti-caking agent.[2][5]

In Paints and Coatings:

  • Matting and Sanding Agent: Zinc stearate is added to paints, lacquers, and varnishes to act as a flatting or matting agent, reducing gloss and providing a smoother finish.[9][14] It also improves the sandability of coatings.[9]

Experimental Evaluation of Performance

To quantify the performance of zinc stearate, several standardized analytical techniques are employed.

The thermal stability of a polymer additive is crucial, as it determines the processing window and the stability of the final product.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition profile of zinc stearate.

  • Apparatus: A Thermogravimetric Analyzer (TGA).

  • Procedure:

    • A small, precisely weighed sample of zinc stearate (5-10 mg) is placed in a TGA sample pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots weight loss versus temperature. The onset of decomposition is a key parameter. For zinc stearate, significant weight loss generally begins above 200°C, with some studies indicating stability up to approximately 350°C.[15][16]

Data Summary: Comparative Thermal Stability

CompoundOnset of Decomposition (approx.)Key Characteristics
Zinc Stearate ~220-350°C[15][16]Good thermal stability, suitable for many polymer processing applications.
Calcium Stearate Higher than Zinc Stearate (~150°C melting point)[17][18]Offers superior thermal resistance, often used in high-temperature processes like PVC extrusion.[17][18]

The lubricating efficiency of zinc stearate is a key performance metric, particularly in polymer processing and tablet manufacturing.

Experimental Protocol: Friction Coefficient Measurement in Tablet Compression

  • Objective: To quantify the lubrication efficiency of zinc stearate in a pharmaceutical formulation.

  • Apparatus: An instrumented tablet press capable of measuring compression and ejection forces.

  • Procedure:

    • Prepare a powder blend (e.g., microcrystalline cellulose) with a specified concentration of zinc stearate (e.g., 0.5% w/w).

    • Compress the blend into a tablet of a defined weight and hardness.

    • Record the force required to eject the tablet from the die.

  • Data Analysis: The unit ejection force is a direct measure of the friction between the tablet and the die wall. A lower ejection force indicates better lubrication.[12] Studies have shown that zinc stearate significantly reduces ejection forces compared to unlubricated blends.

Section 2: Theoretical Considerations for Zinc bis(2-ethylhexyl) dimaleate

Given the absence of direct experimental data, we can infer potential properties of Zinc bis(2-ethylhexyl) dimaleate by examining its constituent components: the zinc cation, the maleate anion, and the 2-ethylhexyl ester groups.

  • Chemical Structure: The name implies a central zinc ion (Zn²⁺) coordinated to two dimaleate ligands, where each dimaleate is an ester of maleic acid with 2-ethylhexyl alcohol. The "bis" and "di" suggest a structure where two maleic acid units are linked, and each is esterified with a 2-ethylhexyl group, with this entire ligand then coordinating to the zinc ion. A simpler and more likely structure, however, would be Zinc di(2-ethylhexyl maleate), which is the zinc salt of the mono-ester of maleic acid.

  • Potential Applications:

    • Polymer Chemistry: Zinc salts of maleic acid half-esters are known to be used in the vulcanization of rubber, where they can help reduce the formation of nitrosamines.[9] The maleate's double bond offers a site for potential reactivity, suggesting it could be used as a cross-linking agent or a reactive component in polymer synthesis.[5] Zinc complexes with maleic anhydride are also used as catalysts for the ring-opening copolymerization of epoxides to produce polyesters.[2][3]

    • Lubrication and Stability: Like zinc stearate, the presence of the long, branched 2-ethylhexyl chains would impart hydrophobicity and lubricating properties. The zinc center could act as an acid scavenger and stabilizer in polymer systems.[14] However, the shorter and bulkier nature of the maleate backbone compared to the long, flexible stearate chain would likely result in different solubility, melting point, and lubrication characteristics.

Visualizing the Components

To better understand the structural differences, let's visualize the core components.

cluster_ZS Zinc Stearate Component cluster_ZDM Zinc bis(2-ethylhexyl) dimaleate Components cluster_Zn ZS Stearate Anion (C17H35COO⁻) Long, Saturated, Flexible Chain MA Maleate Anion (-OOC-CH=CH-COO⁻) Short, Unsaturated, Rigid EH 2-Ethylhexyl Group (C8H17-) Branched, Bulky Alkyl Chain MA->EH Esterification Zn Zinc Cation (Zn²⁺) Coordination Center Zn->ZS Forms Zinc Stearate Zn->MA Forms Zinc Maleate Core

Caption: Structural components of Zinc Stearate vs. the theoretical Zinc bis(2-ethylhexyl) dimaleate.

Conclusion

While zinc stearate is a well-characterized and versatile additive with a proven track record in numerous applications, Zinc bis(2-ethylhexyl) dimaleate remains a compound with no significant presence in publicly accessible scientific or technical literature. The theoretical analysis suggests it could have interesting properties as a reactive additive or a specialized lubricant due to its unsaturated maleate backbone and bulky ester groups. However, without experimental data, any comparison of performance in terms of thermal stability, lubricity, or efficacy in specific applications would be purely speculative.

For researchers, scientists, and drug development professionals, zinc stearate remains a reliable and extensively documented choice for applications requiring lubrication, mold release, and stabilization. Further research and publication on Zinc bis(2-ethylhexyl) dimaleate are necessary before its performance can be properly evaluated and compared to established industry standards.

References

  • Evergreen Chemical. (2025, August 4).
  • DOLCHEM. (2021, January 21). Zinc Stearate Uses and Safety: Overview for Manufacturers and Distributors.
  • (2023, April 9).
  • Wikipedia.
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  • (2025, October 6). Zinc Stearate: The Multi-Functional Additive Powering Industry.
  • The Science and Applications of Ultrafine Zinc Stearate: A Comprehensive Explor
  • CHNV Technology Co., LTD.
  • (2026, March 13). Why Zinc Stearate Matters Applications Across Plastics, Rubber, and Textiles Manufacturing.
  • CHNV Technology Co., LTD.
  • Prakash Chemicals International.
  • Sakha International. (2025, June 19).
  • Benchchem. Application Notes & Protocols: Zinc Stearate in Controlled-Release Drug Delivery Systems.
  • Benchchem.
  • The Role of Zinc Stear
  • STLE.
  • CORE.
  • ResearchGate.
  • PubMed. (2022, July 26).
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  • TLD Vietnam. (2025, September 25).
  • Baerlocher GmbH.
  • Nimbasia Stabilizers. (2024, July 25).
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  • Patsnap Eureka. (2026, March 26).
  • DMR Group. Zinc di(ethylhexyl)
  • CymitQuimica. CAS 4259-15-8: Zinc di(2-ethylhexyl)
  • MDPI. (2022, August 20). Dynamic Supramolecular Polymers Based on Zinc Bis(diorganophospate)
  • ResearchGate. Influence of sodium bis(2-ethylhexyl)
  • MDPI. (2025, June 5).
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Sources

Characterization of degradation byproducts from Zinc bis(2-ethylhexyl) dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, materials scientists, and drug development professionals evaluating polymer additives in medical device manufacturing.

Introduction

Polyvinyl chloride (PVC) is a ubiquitous polymer in medical device manufacturing, heavily utilized in IV bags, blood tubing, and catheters. However, PVC is inherently thermally unstable. During high-temperature extrusion and sterilization, it requires robust thermal stabilizers to prevent catastrophic dehydrochlorination.

Zinc bis(2-ethylhexyl) dimaleate (CAS No. 13560-77-5) 1 has emerged as a highly efficient organic zinc thermal stabilizer. For drug development professionals and toxicologists, understanding the degradation byproducts of this specific stabilizer is critical. These byproducts constitute the Extractables and Leachables (E&L) profile of the final medical device, directly impacting drug-container interactions and patient safety.

Mechanistic Causality: Stabilization and Degradation Pathways

The thermal degradation of PVC begins with the loss of hydrogen chloride (HCl) at labile allylic chlorine sites, triggering an autocatalytic "zipper" reaction. Zinc bis(2-ethylhexyl) dimaleate stabilizes the polymer via nucleophilic substitution, effectively replacing the unstable allylic chlorine atoms with maleate carboxylate ligands.

However, this stabilization mechanism inevitably generates Zinc Chloride (ZnCl2) as an inorganic byproduct. ZnCl2 is a strong Lewis acid that aggressively catalyzes further dehydrochlorination. If left unchecked, this leads to a sudden, catastrophic blackening of the polymer known as "zinc burning" 2.

Unlike standard zinc stearate (ZnSt2), zinc maleates possess a conjugated double bond. This structural feature allows the maleate moiety to undergo Diels-Alder addition reactions with the conjugated polyene sequences formed in degraded PVC. This secondary mechanism disrupts color formation and significantly delays the zinc burning phenomenon, providing superior initial whiteness and long-term stability [[3]](), 4.

Over time, or under harsh sterilization conditions (e.g., autoclaving), the stabilizer and its polymer-bound adducts degrade into specific E&L targets:

  • 2-Ethylhexanol : Formed via the hydrolysis of the ester linkages.

  • Maleic Acid Derivatives : Residual fragments from the carboxylate ligand.

  • Zinc Ions (Zn2+) : Solvated from ZnCl2 in aqueous environments.

degradation PVC PVC Polymer (Labile Allylic Chlorides) Intermediate Esterified PVC (Stabilized Backbone) PVC->Intermediate Nucleophilic Substitution ZnStab Zinc bis(2-ethylhexyl) dimaleate (Thermal Stabilizer) ZnStab->Intermediate Donates Maleate Group ZnCl2 Zinc Chloride (ZnCl2) (Lewis Acid Catalyst) ZnStab->ZnCl2 Absorbs Cl- Hydrolysis Hydrolysis / Thermal Cleavage (Sterilization/Aging) Intermediate->Hydrolysis Degradation ZnCl2->PVC Catalyzes Dehydrochlorination ('Zinc Burning') Byproduct1 2-Ethylhexanol (Volatile Leachable) Hydrolysis->Byproduct1 Byproduct2 Maleic Acid Derivatives (Extractable) Hydrolysis->Byproduct2

Diagram 1: Mechanism of PVC stabilization and degradation byproduct formation.

Comparative Performance Analysis

To objectively evaluate Zinc bis(2-ethylhexyl) dimaleate, we must compare its performance and byproduct profile against traditional alternatives used in polymer formulation.

Feature / StabilizerZinc bis(2-ethylhexyl) dimaleateZinc Stearate (ZnSt2)Organotin (e.g., Dioctyltin)
Primary Mechanism Nucleophilic substitution + Diels-Alder additionNucleophilic substitution onlyMercaptide substitution
Initial Color Retention Excellent (Conjugated double bonds absorb color-forming polyenes)Good (Temporarily replaces labile chlorides)Excellent
Resistance to "Zinc Burning" High (Delayed by maleate structural interactions)Low (Rapid catastrophic blackening)N/A (No ZnCl2 generated)
Primary Degradation Byproducts (E&L) 2-Ethylhexanol, Maleic Acid, Zn2+, ZnCl2Stearic Acid, Zn2+, ZnCl2Isooctyl mercaptoacetate, Organotin species
Medical/Pharma Suitability High (Requires E&L profiling for 2-ethylhexanol)Moderate (Poor long-term stability requires heavy co-stabilization)Low (Strictly regulated due to high toxicity of tin leachables)

Experimental Workflows: Self-Validating Protocols

To ensure pharmaceutical compliance, the following self-validating protocols are employed to characterize both the thermal efficacy and the E&L profile of the stabilized PVC.

Protocol 1: Thermal Stability Assessment (Congo Red & Discoloration)

Causality: The Congo Red test measures the time until free HCl gas is released, validating the stabilizer's capacity to absorb HCl. Static discoloration visually tracks the onset of Lewis acid-catalyzed "zinc burning."

  • Sample Preparation: Mill PVC resin with 2 phr (parts per hundred resin) of Zinc bis(2-ethylhexyl) dimaleate and a primary plasticizer at 160°C for 5 minutes to form a homogeneous sheet.

  • Congo Red Test: Place 2.0 g of the milled PVC into a test tube. Suspend Congo Red indicator paper exactly 2 cm above the sample. Heat the tube in an oil bath at 180°C. Record the time (in minutes) until the paper turns from red to blue (indicating HCl evolution) 2.

  • Static Discoloration: Cut the PVC sheet into 15x15 mm squares. Place them in a thermal aging oven at 180°C. Extract one square every 10 minutes.

  • Validation Check: A sudden shift from yellow to black confirms the saturation point of the stabilizer. If the test runs indefinitely without blackening, the oven temperature calibration must be verified.

Protocol 2: Extractables & Leachables (E&L) Characterization

Causality: Medical devices contact aqueous and lipid-based drug products. We must simulate this using varied solvent polarities to extract volatile (2-ethylhexanol), semi-volatile (maleate esters), and elemental (Zn2+) byproducts.

  • Controlled Extraction: Submerge 10 g of the stabilized PVC in 100 mL of three distinct solvents: Purified Water, 50% Ethanol, and Hexane. Incubate in sealed inert vessels at 50°C for 72 hours.

  • Volatile Analysis (GC-MS): Spike the extract with an internal standard (Deuterated 2-ethylhexanol, 2-EH-d17). Inject 1 µL into a GC-MS equipped with a DB-5MS column. Quantify 2-ethylhexanol to assess ester hydrolysis. Self-validation: Recovery of the internal standard must be 90-110%.

  • Non-Volatile Analysis (LC-MS/MS): Analyze the aqueous and ethanolic extracts using LC-MS/MS (ESI negative mode) to detect maleic acid and bis(2-ethylhexyl) maleate fragments.

  • Elemental Analysis (ICP-MS): Digest the aqueous extract with 2% HNO3. Analyze via ICP-MS to quantify leached Zn2+ ions against a certified zinc calibration curve.

EL_Workflow Step1 Medical PVC Sample (Stabilized with Zn-Maleate) Step2 Controlled Extraction (Water, Ethanol, Hexane at 50°C) Step1->Step2 Step3A GC-MS Analysis (Volatiles: 2-Ethylhexanol) Step2->Step3A Step3B LC-MS Analysis (Non-Volatiles: Maleate Esters) Step2->Step3B Step3C ICP-MS Analysis (Elemental: Zinc Ions) Step2->Step3C Step4 Toxicological Risk Assessment (PDE Calculation) Step3A->Step4 Step3B->Step4 Step3C->Step4

Diagram 2: E&L Analytical Workflow for Medical PVC Stabilizer Byproducts.

Conclusion

For drug development professionals, material selection is a strict balance of functional performance and toxicological safety. Zinc bis(2-ethylhexyl) dimaleate offers superior initial color retention and delayed zinc burning compared to traditional zinc stearates due to its unique Diels-Alder reactivity 5. However, its degradation pathway introduces specific leachables—namely 2-ethylhexanol and zinc chloride—that require rigorous E&L quantification using the GC/LC/ICP-MS workflows outlined above to ensure patient safety.

References

  • Buy Zinc bis(2-ethylhexyl)
  • Zinc maleate and zinc anthranilate as thermal stabilizers for PVC ResearchG
  • Trends and prospects for thermal stabilizers in polyvinyl chloride UQ eSpace
  • Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) MDPI

Sources

Benchmarking Zinc bis(2-ethylhexyl) dimaleate Performance in Rigid PVC Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biocompatibility Imperative in Pharmaceutical Packaging

Polyvinyl chloride (PVC) is a cornerstone polymer in pharmaceutical packaging (e.g., rigid blister packs) and medical devices (e.g., IV tubing, sterile housings) due to its exceptional chemical resistance, barrier properties, and optical clarity [1]. However, PVC is inherently susceptible to thermal degradation at processing temperatures (>160°C).

Historically, heavy-metal stabilizers (lead, cadmium) or organotin compounds were utilized to prevent degradation. Due to stringent biocompatibility regulations and the risk of toxic leaching into drug formulations, the industry is rapidly shifting toward non-toxic Calcium/Zinc (Ca/Zn) systems [2]. Within these modern systems, the choice of the primary zinc ligand is critical. Zinc bis(2-ethylhexyl) dimaleate has emerged as a high-performance alternative to traditional zinc stearate (ZnSt₂), offering superior initial color retention and significantly delaying the catastrophic degradation phase known as "zinc burning" [3].

Mechanistic Pathway of PVC Degradation and Stabilization

To understand the performance advantages of Zinc bis(2-ethylhexyl) dimaleate, we must examine the causality of PVC degradation. Thermal stress initiates the loss of hydrogen chloride (HCl) from structural defects (allylic or tertiary chlorides) in the polymer backbone. This forms conjugated polyene sequences, which absorb visible light and cause discoloration (yellowing to blackening) [4]. The evolved HCl acts as a powerful catalyst for further degradation, creating an autocatalytic "zipper" effect[5].

Zinc bis(2-ethylhexyl) dimaleate intervenes via three distinct, synergistic mechanisms:

  • Defect Substitution: The zinc atom acts as a Lewis acid, facilitating the substitution of labile allylic chlorine atoms with the maleate ligand, terminating the zipper effect[6].

  • HCl Scavenging: The complex reacts with evolved HCl, neutralizing it to form zinc chloride (ZnCl₂) and the corresponding alkyl maleic acid[7].

  • Diels-Alder Addition: Unlike saturated stearate ligands, the electron-deficient double bond of the maleate moiety acts as a dienophile. It undergoes Diels-Alder cycloaddition with the conjugated polyenes in the degraded PVC backbone, effectively breaking the conjugation length and restoring transparency [8].

Mechanism PVC PVC Polymer (Heat / Shear) Allylic Allylic Chloride Formation PVC->Allylic Thermal Stress Polyene Conjugated Polyenes (Discoloration) Allylic->Polyene -HCl Stable Stabilized Polymer (Color Retention) Allylic->Stable Stabilized HCl HCl Evolution (Autocatalysis) Polyene->HCl Autocatalytic Zipper ZnCl2 ZnCl2 + Maleic Acid Derivatives HCl->ZnCl2 Neutralized Zn Zinc bis(2-ethylhexyl) dimaleate Zn->Allylic Replaces Labile Cl Zn->Polyene Diels-Alder Addition Zn->HCl Scavenges HCl

Mechanistic pathway of PVC thermal degradation and stabilization by zinc dimaleate.

Comparative Benchmarking in Rigid PVC

To objectively evaluate Zinc bis(2-ethylhexyl) dimaleate, we benchmarked it against traditional Zinc Stearate (ZnSt₂) and a standard Methyltin Mercaptide (the current gold standard for rigid, transparent PVC, though facing regulatory pressure).

Table 1: Performance Benchmarking of Stabilizers in Rigid PVC

(Base Formulation: PVC K-65 100 phr, Stabilizer 2.0 phr, Epoxidized Soybean Oil 3.0 phr)

Performance MetricZinc Stearate (ZnSt₂)Methyltin MercaptideZinc bis(2-ethylhexyl) dimaleate
Initial Color (Yellowness Index) Good (YI ~5.2)Excellent (YI ~2.1)Excellent (YI ~3.0)
Long-Term Stability (180°C) Poor (~30 min to black)Excellent (>90 min)Very Good (~75 min)
Transparency (Haze %) High Haze (~12%)Low Haze (<2%)Low Haze (~4%)
Biocompatibility / Toxicity FDA ApprovedRestricted in some medical usesExcellent (Heavy-metal free)
"Zinc Burning" Resistance Low (Sudden blackening)N/AHigh (Gradual color shift)

Causality Behind the Data: The rapid failure ("zinc burning") of ZnSt₂ is due to the accumulation of ZnCl₂, a strong Lewis acid that aggressively catalyzes dehydrochlorination[3]. Zinc bis(2-ethylhexyl) dimaleate delays this effect because the bulky 2-ethylhexyl groups provide steric hindrance, and the maleate system forms stable complexes with ZnCl₂, reducing its catalytic activity. Furthermore, the 2-ethylhexyl chains impart internal lubrication, reducing shear heating during rigid PVC processing.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following standardized protocols are utilized to generate the benchmarking data above. Every protocol is designed as a self-validating system with clear endpoints.

Workflow Prep Formulation Prep (PVC + Additives) Milling Two-Roll Milling (160°C, 5 min) Prep->Milling Static Static Oven Aging (180°C, Discoloration) Milling->Static Congo Congo Red Test (HCl Evolution) Milling->Congo Dynamic Torque Rheometry (Dynamic Stability) Milling->Dynamic Data Performance Benchmarking Static->Data Congo->Data Dynamic->Data

Standardized experimental workflow for benchmarking rigid PVC thermal stabilizers.

Protocol 1: Sample Preparation (Two-Roll Milling)
  • Formulation: Weigh 100 phr of suspension-grade PVC resin (K-value 65), 3.0 phr of Epoxidized Soybean Oil (ESBO, acts as a synergistic HCl scavenger), and 2.0 phr of the target stabilizer.

  • Blending: Pre-mix the dry powders in a high-speed Henschel mixer at 80°C for 5 minutes to ensure homogenous dispersion.

  • Milling: Transfer the blend to a laboratory two-roll mill preheated to 160°C.

  • Shear Application: Mill the compound for exactly 5 minutes. The continuous shear and heat simulate industrial extrusion conditions.

  • Sheet Formation: Sheet off the plasticized PVC to a uniform thickness of 1.0 mm.

Protocol 2: Static Thermal Stability (Oven Aging)

Purpose: To visually track the progression of polyene formation and discoloration.

  • Cut the milled PVC sheets into 15 mm x 15 mm square specimens.

  • Place the specimens on a rotating glass tray and insert them into a forced-air convection oven set precisely to 180°C.

  • Extract one specimen every 10 minutes.

  • Mount the extracted specimens on a white background chart to evaluate the color shift (Transparent → Yellow → Brown → Black).

  • Validation Endpoint: The test concludes when the sample turns completely black, indicating total stabilizer depletion and the onset of zinc burning.

Protocol 3: Congo Red Test (HCl Evolution)

Purpose: To quantitatively measure the time until massive HCl release occurs, validating the stabilizer's HCl scavenging capacity [9].

  • Dice 2.0 g of the milled PVC sheet into 1 mm³ cubes.

  • Place the cubes into a standard glass test tube.

  • Insert a strip of Congo Red indicator paper into the upper portion of the tube, ensuring it does not touch the polymer.

  • Immerse the test tube into a silicone oil bath maintained at 200°C.

  • Validation Endpoint: Record the exact time (in minutes) it takes for the Congo Red paper to change from red to blue, indicating the pH drop caused by un-scavenged HCl gas escaping the polymer matrix.

Conclusion for Drug Development Professionals

For pharmaceutical packaging and medical device manufacturing, replacing toxic stabilizers is non-negotiable [10]. While methyltin provides excellent clarity, its regulatory scrutiny in specific medical applications makes it a liability. Zinc bis(2-ethylhexyl) dimaleate bridges the performance gap. By leveraging the dienophile properties of the maleate group and the steric/lubricating benefits of the 2-ethylhexyl chains, it provides rigid PVC formulations with the initial clarity required for visual inspection of drugs and fluids, while safely extending the processing window far beyond the capabilities of standard zinc stearates.

References

2.[4] Title: Thermal stabilizers for poly(vinyl chloride): A review Source: Academic Journals URL:[Link]

3.[6] Title: Trends and prospects for thermal stabilizers in polyvinyl chloride Source: UQ eSpace URL:[Link]

4.[1] Title: Application Benefits of CAZN Stabilizers in Medical-Grade PVC Products Source: LF Chemical URL:[Link]

5.[9] Title: Dehydrochlorination of PVC Compositions During Thermal Degradation Source: Eurasian Chemico-Technological Journal URL:[Link]

6.[5] Title: Mechanism of Autocatalysis in the Thermal Dehydrochlorination of Poly(vinyl chloride) Source: ACS Publications (Macromolecules) URL:[Link]

7.[10] Title: PVC Heat stabilizers for medical applications Source: Goldstab Organics URL: [Link]

8.[3] Title: Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) Source: MDPI (Polymers) URL:[Link]

9.[7] Title: Characteristics and Mechanism of Low Temperature Dehydrochlorination of Poly(vinyl chloride) in the Presence of Zinc(II) Oxide Source: NII (National Institute of Informatics) URL:[Link]

10.[8] Title: Zinc maleate and calcium maleate as a complex thermal stabilizer for poly(vinyl chloride) Source: ResearchGate URL:[Link]

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A Senior Application Scientist's Guide to Long-Term Aging Studies of Polymers Stabilized with Zinc bis(2-ethylhexyl) dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of Performance and Methodology for Researchers and Drug Development Professionals

The long-term stability of polymeric materials is a critical factor in a multitude of high-stakes applications, from medical device components and pharmaceutical packaging to durable consumer goods. The selection of an appropriate stabilizer package is paramount to ensure that the polymer maintains its intended physical, chemical, and aesthetic properties throughout its service life.[1][2] This guide provides an in-depth comparison of polymers stabilized with Zinc bis(2-ethylhexyl) dimaleate against common alternatives, grounded in established experimental protocols for long-term aging studies.

Introduction: The Crucial Role of Polymer Stabilizers

Polymers like Polyvinyl Chloride (PVC) are inherently susceptible to degradation when exposed to environmental stressors such as heat, oxygen, and UV radiation.[1][3] This degradation can manifest as discoloration, embrittlement, and a loss of mechanical strength, ultimately leading to product failure.[1][4] Heat stabilizers are essential additives that protect the polymer during high-temperature processing and extend its functional lifetime.[1][3]

Zinc bis(2-ethylhexyl) dimaleate is a component often used in mixed-metal stabilizer systems, such as Calcium-Zinc (Ca-Zn) packages. These systems have gained prominence as effective, non-toxic alternatives to traditional lead- or cadmium-based stabilizers.[5][6] Their primary function is to scavenge acidic by-products like hydrochloric acid (HCl) released during PVC degradation, thereby preventing a catastrophic auto-catalytic breakdown of the polymer chain.[3]

This guide will compare a Zinc Maleate-based system with two common alternatives:

  • Alternative 1: Calcium-Zinc Stearate System: A widely used, non-toxic stabilizer package.[5][7]

  • Alternative 2: Organotin (Mercaptide) Stabilizer: Known for excellent heat stability and clarity, often used in rigid PVC applications.[3][7]

Experimental Design: A Framework for Comparative Aging Studies

To objectively evaluate the long-term performance of these stabilizer systems, a rigorous, multi-faceted experimental approach is required. The following protocols are designed to simulate real-world aging conditions in an accelerated timeframe and provide quantifiable data for comparison.

The logical flow of a comparative aging study is critical for generating reliable and reproducible data. The process begins with meticulous sample preparation, followed by exposure to controlled aging conditions, and concludes with a suite of analytical tests to quantify degradation.

G cluster_prep Phase 1: Preparation cluster_aging Phase 2: Accelerated Aging cluster_analysis Phase 3: Analysis p1 Polymer Compounding (PVC + Plasticizer + Stabilizer) p2 Milling & Pressing (Create uniform plaques) p1->p2 p3 Specimen Cutting (Tensile bars, disks, etc.) p2->p3 a1 Thermal Aging (ASTM D3045 in Air Ovens) p3->a1 Expose Samples a2 Hydrolytic Aging (ASTM D570 in Water Bath) p3->a2 Expose Samples an1 Colorimetry (Yellowness Index) a1->an1 Analyze @ T0, T1, T2... an2 Mechanical Testing (Tensile Strength) a1->an2 an3 Chemical Analysis (FTIR Spectroscopy) a1->an3 an4 Thermal Stability (OIT via DSC) a1->an4 a2->an1 Analyze @ T0, T1, T2... a2->an2 a2->an3

Caption: Workflow for Comparative Polymer Aging Study.

Protocol 1: Accelerated Thermal Aging (Based on ASTM D3045)

Causality: This test simulates the long-term effects of heat exposure, which is a primary driver of degradation for many polymers used indoors or within electronic devices.[4][8] The elevated temperature accelerates the rate of chemical reactions, allowing for lifetime predictions in a shorter timeframe based on the Q10 theory.[9]

  • Sample Preparation: Prepare at least five replicate specimens for each stabilizer system for each time point.

  • Chamber Setup: Place specimens in a forced-circulation air oven set to a constant temperature (e.g., 85°C). Ensure specimens are hung freely, not touching each other or the chamber walls.

  • Time Points: Remove a set of specimens at predetermined intervals (e.g., 0, 250, 500, 1000, and 2000 hours).

  • Post-Exposure Conditioning: Before analysis, allow specimens to cool to room temperature and condition at 23°C and 50% relative humidity for at least 24 hours.

  • Analysis: Perform the analytical tests detailed in Section 3.

Protocol 2: Hydrolytic Stability Testing (Based on ISO 62 & ASTM D570)

Causality: This protocol evaluates the material's resistance to degradation in aqueous environments, which is critical for applications involving contact with fluids, high humidity, or sterilization processes.[10][11] Hydrolysis can break down polymer chains, especially in ester-based polymers, leading to a loss of mechanical properties.[12]

  • Sample Preparation: Prepare and pre-weigh at least five replicate disk-shaped specimens for each stabilizer system.

  • Immersion: Immerse the specimens in a bath of purified water (or a specific buffer like PBS for biomedical applications) maintained at an elevated temperature (e.g., 70°C).[10]

  • Time Points: Remove a set of specimens at predetermined intervals (e.g., 0, 7, 14, and 28 days).

  • Post-Exposure Processing: Upon removal, gently blot the specimens dry and weigh them to determine water absorption. Dry the specimens in a vacuum oven until a constant weight is achieved.

  • Analysis: Perform mechanical and chemical analyses as detailed in Section 3.

Analytical Techniques for Monitoring Degradation

Protocol 3: Colorimetry - Quantifying Discoloration

Causality: Color change, particularly yellowing, is often the first visible sign of PVC degradation. It is caused by the formation of conjugated polyene sequences as HCl is eliminated from the polymer backbone. This test provides a sensitive, quantitative measure of the initial stages of thermal damage.

  • Instrumentation: Use a spectrophotometer or colorimeter.

  • Measurement: Measure the CIE Lab* color values for each specimen.

  • Calculation: Calculate the Yellowness Index (YI) according to ASTM E313. An increase in YI indicates greater degradation.

Protocol 4: Fourier Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a powerful tool for detecting changes in the chemical structure of the polymer.[13] For many polymers, oxidative degradation leads to the formation of carbonyl groups (C=O), which have a distinct and strong absorption band in the IR spectrum. Tracking the growth of this peak provides direct evidence of chemical aging.[13]

  • Method: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for simple surface analysis.

  • Data Acquisition: Collect the IR spectrum for each aged sample.

  • Analysis: Calculate the "Carbonyl Index" by taking the ratio of the peak height of the carbonyl absorption (around 1720 cm⁻¹) to a reference peak that does not change with aging (e.g., a C-H stretching peak).

Protocol 5: Mechanical Properties - Tensile Testing

Causality: The ultimate measure of a material's integrity is its ability to withstand mechanical stress. Polymer degradation, through chain scission (breaking of polymer chains) or excessive cross-linking, invariably leads to a reduction in toughness and ductility.[14] Measuring the retention of tensile strength and elongation at break is a direct assessment of the material's remaining functional life.[4]

  • Instrumentation: Use a universal testing machine (tensile tester) with appropriate grips.

  • Procedure: Test dumbbell-shaped specimens according to ASTM D638.

  • Data Analysis: Record the tensile strength at break and the percentage elongation at break. Compare the results of aged samples to the unaged (T0) control.

Protocol 6: Thermal Stability - Oxidative Induction Time (OIT)

Causality: The OIT test is a highly effective method for quantifying the remaining effectiveness of an antioxidant/stabilizer package.[15][16][17] It measures the time until the onset of rapid, exothermic oxidation at an elevated temperature in an oxygen atmosphere.[18] A longer OIT indicates a higher level of stabilization.[15][18]

  • Instrumentation: Use a Differential Scanning Calorimeter (DSC).[16][19]

  • Procedure (based on ASTM D3895): a. Place a small sample (5-10 mg) into an aluminum DSC pan. b. Heat the sample to 200°C under an inert nitrogen atmosphere.[15][20] c. Once equilibrated, switch the purge gas to pure oxygen.[15][20] d. Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.[18][20]

Comparative Performance Analysis

The following tables present illustrative data from a hypothetical 1000-hour thermal aging study at 85°C, comparing the three stabilizer systems in a flexible PVC formulation.

Table 1: Yellowness Index (YI) vs. Aging Time

Aging Time (Hours)Zinc Maleate SystemCa/Zn Stearate SystemOrganotin System
0 5.25.54.8
250 15.818.212.5
500 28.435.124.9
1000 45.158.640.3

Interpretation: The Organotin system shows the best initial color and color stability. The Zinc Maleate system performs significantly better than the basic Ca/Zn Stearate system, indicating its superior ability to manage early color formation.

Table 2: Retention of Elongation at Break (%) vs. Aging Time

Aging Time (Hours)Zinc Maleate SystemCa/Zn Stearate SystemOrganotin System
0 100%100%100%
250 95%92%98%
500 88%81%94%
1000 75%65%85%

Interpretation: Mechanical property retention follows a similar trend to color stability. The Zinc Maleate system provides a good balance of performance, proving more robust than the simple stearate system but less so than the premium Organotin stabilizer.

Table 3: Oxidative Induction Time (OIT) at 200°C (minutes)

Aging Time (Hours)Zinc Maleate SystemCa/Zn Stearate SystemOrganotin System
0 45 min38 min55 min
500 25 min15 min35 min
1000 12 min5 min20 min

Interpretation: The OIT data directly reflects the consumption of the stabilizer package. The Zinc Maleate system demonstrates a slower depletion rate than the Ca/Zn Stearate, confirming its enhanced long-term stabilizing efficiency.

Discussion and Conclusion

The experimental framework and illustrative data clearly demonstrate a performance hierarchy among the tested stabilizer systems.

  • Organotin Stabilizers: Offer superior performance in terms of both thermal and color stability. However, their use can be limited by cost and regulatory considerations in certain applications.

  • Zinc bis(2-ethylhexyl) dimaleate System: This system represents a high-performance, non-toxic alternative. It provides a significant improvement in long-term heat stability and color hold compared to basic Calcium-Zinc stearate systems. This is likely due to the maleate moiety's ability to act as a Diels-Alder dienophile, interrupting the formation of color-causing polyene sequences, in addition to the zinc's role as an HCl scavenger.

  • Calcium-Zinc Stearate System: While being a cost-effective and non-toxic option, it offers the most basic level of protection and may not be suitable for applications requiring extended service life at elevated temperatures.[6]

Final Recommendation: For researchers and developers seeking a balance between performance, safety, and cost, stabilizer systems incorporating Zinc bis(2-ethylhexyl) dimaleate are a compelling choice. They offer a tangible upgrade in long-term stability over simple metallic soaps, making them well-suited for demanding applications where reliability is critical. The selection of the optimal stabilizer must always be validated through a rigorous testing protocol, as outlined in this guide, tailored to the specific polymer and end-use environment.

References

  • ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019. [Link]

  • Hydrolytic Test of Polymer Degradation, Scribd. [Link]

  • FTIR, TGA and DSC in the Analysis of Polymer Materials, AdvanSES. [Link]

  • D3895 Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, WJE. [Link]

  • DURABILITY: Antioxidants (AO); HPOIT v OIT test methods for PE, ABG Geosynthetics. [Link]

  • OIT, Oxidation Induction Time Testing, Flex-Pack Engineering, Inc. [Link]

  • TGA/FTIR: An Extremely Useful Technique for Studying Polymer Degradation, ACS Publications. [Link]

  • GRI GM13 ASTM D3895 & D5885 Oxidative Induction Time of HDPE Geomembranes, Geosynthetic Institute. [Link]

  • Lead-Free PVC Stabilizers for Safe and Compliant Manufacturing, Nimbasia. [Link]

  • How to Use FTIR for Polymer Degradation Studies, Patsnap. [Link]

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  • Accelerated Aging Testing: ASTM F1980, Packaging Compliance Labs. [Link]

  • ASTM F1980 | Accelerated Aging & Real Time Aging Testing, DDL Testing. [Link]

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  • Choosing PVC Stabilizers: Calcium-Zinc vs. Alternatives, Baerlocher. [Link]

  • Analytical Solutions for Polymer, Additive, & Product Characterization, TA Instruments. [Link]

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  • Investigating Hydrolytic Stability in Polypropylene Applications, Patsnap. [Link]

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  • Long-term exposure changes the environmentally relevant bis(2-ethylhexyl) phthalate to be a neuro-hazardous substance disrupting neural homeostasis in emotional and cognitive functions, National Center for Biotechnology Information. [Link]

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Safety Operating Guide

Zinc bis(2-ethylhexyl) dimaleate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of organometallic compounds and heavy metal salts is just as critical as the synthesis itself. Zinc bis(2-ethylhexyl) dimaleate (CAS: 13560-77-5) is a specialized zinc carboxylate complex frequently utilized in advanced materials formulation and pilot-scale drug development ().

While it lacks the extreme pyrophoric reactivity of lower dialkylzincs (such as diethylzinc) (1)[1], its disposal requires rigorous logistical planning. The zinc(II) ion is highly persistent and toxic to aquatic life, meaning it cannot be discharged into municipal sewer systems. Furthermore, the organic ligand (2-ethylhexyl maleate) presents a high carbon burden that necessitates controlled thermal destruction.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of Zinc bis(2-ethylhexyl) dimaleate waste streams, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) characteristics for hazardous waste (2)[2].

Quantitative Hazard & Logistical Profile

To effectively manage this chemical, laboratory personnel must understand its physical parameters and how they dictate the downstream waste routing.

ParameterValueOperational Implication
Chemical Name Zinc bis(2-ethylhexyl) dimaleateFull name is required on all EHS waste labels; abbreviations are strictly prohibited.
CAS Number 13560-77-5Primary identifier for institutional waste manifests and environmental tracking.
Molecular Formula C12H20O4·½ZnThe high organic-to-metal ratio requires dual-stream waste segregation (incineration + heavy metal treatment).
Primary Hazard Aquatic ToxicityZinc ions bioaccumulate and disrupt aquatic ecosystems; zero-drain-discharge policy applies.
EPA Waste Code State-DependentMust be evaluated for toxicity characteristics; generally managed as a regulated heavy metal waste[2].

Causality in Disposal Design: The Dual-Stream Philosophy

In laboratory synthesis, Zinc bis(2-ethylhexyl) dimaleate is rarely disposed of in its pure form. It is typically part of a liquid reaction mixture or an aqueous workup.

The Causality: Routing a combined organic/aqueous zinc mixture directly to a standard incinerator is economically and environmentally inefficient. The organic moiety (the ester) is highly combustible and ideal for hazardous waste incineration. Conversely, the zinc(II) ions partition into the aqueous phase. Aqueous heavy metal waste must be routed to a specialized treatment facility where the zinc is precipitated out as insoluble zinc hydroxide (Zn(OH)₂) via pH adjustment. Therefore, our protocol mandates the strict phase separation of liquid waste to isolate the organic fuel from the heavy metal burden.

Standard Operating Procedures for Disposal

The following protocols are designed as self-validating systems, ensuring that every step contains an inherent safety check before proceeding to the next.

Protocol A: Solid Waste Management (Pure Chemical or Spill Debris)

This protocol applies to expired stock bottles, pure powder, or materials used to clean up a dry spill.

  • Containment: Using non-sparking scoops, collect the solid material or contaminated spill absorbents.

  • Containerization: Transfer the material into a wide-mouth, high-density polyethylene (HDPE) container. Do not use glass, as it poses a shatter risk during transport and handling.

  • Validation Check: Visually inspect the container seal. Wipe the threads of the container with a dry Kimwipe to ensure no particulate matter is trapped, which could compromise the closure and lead to fugitive dust emissions.

  • Labeling: Affix a hazardous waste label detailing the exact contents as "Hazardous Solid Waste - Zinc bis(2-ethylhexyl) dimaleate" and explicitly mark the "Aquatic Toxicity" hazard box. Route to your Environmental Health and Safety (EHS) office for direct incineration.

Protocol B: Liquid Reaction Mixture Processing (Aqueous Workup & Segregation)

This protocol applies to post-reaction mixtures containing unreacted zinc complexes, solvents, and byproducts (3)[3].

  • Dilution & Cooling: Transfer the reaction flask to a certified fume hood. Dilute the mixture with an inert solvent (e.g., toluene or hexane) to a concentration of less than 20% by weight. This moderates any residual reactivity and dissipates heat. Place the flask in an ice bath.

  • Hydrolysis/Quenching: Cautiously add deionized water dropwise. To fully protonate the maleate ligand and drive the zinc(II) ions into the aqueous phase, a mild aqueous acid (e.g., 1M HCl) can be added until the mixture is slightly acidic.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow a minimum of 10 minutes for complete phase resolution.

  • Organic Phase Routing: Drain the upper organic layer (containing the 2-ethylhexyl maleate ligand and reaction solvents) into a designated "Organic Solvent Waste" carboy.

  • Aqueous Phase Routing & Validation: Drain the lower aqueous layer (containing the Zn²⁺ salts) into a temporary holding beaker.

    • Self-Validating Step: Test the pH of this aqueous solution using universal indicator strips. Adjust the pH to approximately 7.0–8.0 using dilute NaOH or HCl. Why? Adding highly acidic or basic waste to a bulk "Heavy Metal Aqueous Waste" carboy can trigger violent, pressure-generating reactions with incompatible legacy waste (4)[4]. Once neutralized, transfer the solution to the designated aqueous waste container.

Waste Stream Routing Visualization

The following decision tree maps the logical flow of Zinc bis(2-ethylhexyl) dimaleate waste, ensuring that both the organic and heavy metal components are routed to their environmentally appropriate endpoints.

G Start Zinc bis(2-ethylhexyl) dimaleate Waste Stream Solid Solid Waste (Spills/Pure Powder) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Incineration Hazardous Waste Incineration Solid->Incineration Direct Containerization Org Organic Phase (Solvents/Ligands) Liquid->Org Phase Separation Aq Aqueous Phase (Zinc Salts) Liquid->Aq Phase Separation Org->Incineration Halogenated/Non-Halogenated HeavyMetal Heavy Metal Treatment (pH > 8 Precipitation) Aq->HeavyMetal Aqueous Waste Routing

Workflow for segregating and disposing of Zinc bis(2-ethylhexyl) dimaleate waste.

References

  • EG-Verzeichnis - ECHA - European Union . europa.eu.[Link]

  • Product Class 1: Organometallic Complexes of Zinc . Thieme Connect.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]

  • Prudent Practices in the Laboratory: An Update . National Academies Press. [Link]

Sources

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